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Core Science & Biosynthesis

Foundational

2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile physical and chemical properties

An In-depth Technical Guide to 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Scaffold The fusion of pyrimidine and pyridine rings gives rise t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile

Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Scaffold

The fusion of pyrimidine and pyridine rings gives rise to the pyridopyrimidine scaffold, a class of heterocyclic compounds that are structural analogs to biologically crucial purines and pteridines. Among the possible isomers, the pyrido[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including potent inhibition of various kinases, making them a focal point in the development of targeted therapies for oncology and inflammatory diseases.[1][2]

This guide focuses on a key intermediate in this field: 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile . The strategic placement of three chlorine atoms at the 2, 4, and 7 positions provides a versatile platform for sequential and regioselective functionalization through nucleophilic aromatic substitution (SₙAr) reactions. The addition of a cyano group at the 6-position further modulates the electronic properties of the ring system and offers another handle for chemical modification. This molecule is not merely a synthetic building block; it is the cornerstone for the synthesis of complex, biologically active agents, including dual mTORC1/mTORC2 inhibitors such as AZD8055.[3] This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of its properties, synthesis, reactivity, and safe handling.

Compound Identification and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its basic identity and physical characteristics.

Chemical Structure and Identity

The structure of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile is characterized by a fused pyridine and pyrimidine ring system with three chloro substituents and a nitrile group.

Figure 1: Chemical Structure of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile.

Physicochemical Data Summary

Quantitative data for this specific compound is sparse in public literature; however, data from suppliers and analysis of related structures provide a reliable profile.

PropertyValueSource/Reference
CAS Number 117506-01-1[4]
Molecular Formula C₈Cl₃N₅Calculated
Molecular Weight 288.49 g/mol Calculated
Physical Form Solid (White to yellow or brown powder)
Purity Typically >95%
Storage Refrigerated, inert atmosphere[5]
Solubility Expected to be soluble in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (DMF, DMSO). Poorly soluble in water and nonpolar alkanes.Inferred from related structures

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile relies on standard analytical techniques. While a definitive public spectrum is not available, the expected spectral characteristics can be inferred from extensive data on closely related analogs.[2][6][7][8]

  • ¹H NMR: Due to the absence of protons on the heterocyclic core, a proton NMR spectrum will primarily be used to identify and quantify solvent impurities or residual protons from synthesis.

  • ¹³C NMR: The carbon spectrum is highly informative. It is expected to show eight distinct signals for the carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will appear in the characteristic range of 115-120 ppm. The carbons bonded to chlorine (C-Cl) will be significantly downfield.

  • Infrared (IR) Spectroscopy: IR analysis is crucial for identifying key functional groups. A sharp, strong absorption band is expected in the range of 2210-2230 cm⁻¹ , which is characteristic of the C≡N (nitrile) stretching vibration.[2][7] Other key signals would include C=N and C=C stretching vibrations for the aromatic rings between 1400-1600 cm⁻¹.

  • Mass Spectrometry (MS): Electron Impact (EI-MS) or Electrospray Ionization (ESI-MS) will show a molecular ion peak (M⁺) or protonated molecule ([M+H]⁺). A key diagnostic feature will be the characteristic isotopic pattern for a molecule containing three chlorine atoms (a cluster of peaks at M, M+2, M+4, and M+6 with a distinctive intensity ratio). For example, LC-MS analysis of the closely related 2,4,7-trichloropyrido[2,3-d]pyrimidine showed an m/z of 234 [M+H]⁺.[3]

Chemical Properties and Reactivity Profile

The synthetic utility of this compound is derived from the differential reactivity of its three chloro substituents. The electron-withdrawing nature of the pyrimidine ring, further activated by the nitrile group, makes the chlorine atoms susceptible to nucleophilic aromatic substitution (SₙAr).

Regioselectivity in Nucleophilic Aromatic Substitution (SₙAr)

The positions C4, C2, and C7 exhibit different levels of reactivity, allowing for controlled, stepwise functionalization. This is the cornerstone of its application in building complex molecules.

  • C4 Position: The C4 position is generally the most electrophilic and therefore the most reactive towards nucleophiles. This is due to stabilization of the Meisenheimer intermediate by the adjacent nitrogen atoms (N3 and N8a). Reactions with amines, such as morpholine, often occur selectively at this position under relatively mild conditions.[9]

  • C2 Position: The C2 position is the next most reactive site. After functionalization at C4, a stronger nucleophile or more forcing conditions (higher temperature, microwave irradiation) can be used to achieve substitution at C2.[9][10]

  • C7 Position: The C7 position on the pyridine ring is the least reactive of the three. Substitution at this site typically requires harsher conditions, such as high-temperature reactions or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[9][10]

Figure 2: Logical workflow for the regioselective substitution of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile.

Reactivity of the Nitrile Group

The nitrile group is relatively stable under the conditions used for SₙAr reactions. However, it can be hydrolyzed to a carboxamide or carboxylic acid under strong acidic or basic conditions, or reduced to an amine, providing further avenues for derivatization.

Synthesis and Purification Protocol

Proposed Synthetic Scheme

Starting Material: 6-Cyano-7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Reagent: Phosphorus Oxychloride (POCl₃) Catalyst/Base: N,N-Diisopropylethylamine (DIPEA) or similar tertiary amine Solvent: Toluene or neat POCl₃

Step-by-Step Experimental Protocol

CAUTION: This reaction involves corrosive and toxic reagents and should be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: To a dry, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add the starting material, 6-Cyano-7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq).

  • Solvent and Base Addition: Suspend the starting material in anhydrous toluene (approx. 0.5 M concentration). Under a nitrogen atmosphere, add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise.

  • Initial Heating: Heat the reaction mixture to 70 °C and stir for 30 minutes to ensure complete salt formation.

  • Chlorinating Agent Addition: Cool the mixture to room temperature. Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) dropwise via a dropping funnel. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Quenching: Cool the reaction mixture to room temperature. Slowly and carefully , pour the reaction mixture onto a vigorously stirred slurry of crushed ice. This is a highly exothermic and gas-evolving step.

  • Extraction: Once the quench is complete, neutralize the acidic aqueous layer with a saturated solution of sodium bicarbonate until the pH is ~7-8. Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product, often as a brown oil or solid.[3]

  • Purification: Purify the crude product using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to afford the pure 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile.[3]

G cluster_workflow Synthesis Workflow setup 1. Reaction Setup (Starting Material in Toluene) base 2. Add DIPEA Heat to 70°C setup->base reagent 3. Add POCl₃ (Exothermic) base->reagent react 4. Reflux (100-110°C) Monitor by TLC/LC-MS reagent->react quench 5. Quench on Ice (CAUTION!) react->quench extract 6. Neutralize & Extract (EtOAc or DCM) quench->extract purify 7. Dry, Concentrate & Purify (Silica Gel Chromatography) extract->purify product Final Pure Product purify->product

Figure 3: A generalized workflow for the synthesis and purification of the title compound.

Applications in Medicinal Chemistry and Drug Discovery

The primary value of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile lies in its role as a versatile intermediate for creating libraries of substituted pyridopyrimidines. This scaffold is a well-established pharmacophore for kinase inhibition. By strategically introducing different substituents at the C2, C4, and C7 positions, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic properties against specific biological targets.

Derivatives of the pyrido[2,3-d]pyrimidine-6-carbonitrile core have been investigated as:

  • Anticancer Agents: Targeting kinases involved in cell proliferation and survival pathways.[2][12][13]

  • Antimicrobial and Antiviral Agents: The scaffold has shown broad bioactivity against various pathogens.[1][6]

  • PI3K/mTOR Inhibitors: As explicitly demonstrated in the synthesis of developmental drugs like AZD8055, this core is crucial for targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][9]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from closely related trichloropyrimidine compounds provide essential safety guidance.[14][15][16][17][18]

  • Hazard Classification: Expected to be classified as a skin irritant (H315), serious eye irritant (H319), and may cause respiratory irritation (H335).[15][17] Some analogs are listed as toxic or harmful if swallowed, inhaled, or in contact with skin.[5]

  • Precautionary Measures:

    • Handling: Use only in a well-ventilated chemical fume hood.[17][18] Avoid breathing dust, fumes, or vapors.[17] Avoid contact with skin, eyes, and clothing.[14][16] Wash hands thoroughly after handling.[14][16]

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[16][17]

    • Fire: Use dry chemical, CO₂, or alcohol-resistant foam for extinguishing.[14] Thermal decomposition can release toxic gases such as nitrogen oxides (NOx) and hydrogen chloride (HCl).[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15] For long-term stability, storage under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C) is recommended.[5]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[14][17]

References

  • Chaudhari, P. K. (2011). Synthesis and biological studies of trihydro pyrido [2, 3-d] pyrimidines 6 –carbonitrile. International Journal of Life Science and Pharma Research.
  • Sauthon, C., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 26(17), 5326.
  • Dongre, R. S., et al. (n.d.). Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile group. The Royal Society of Chemistry.
  • El-Naggar, M., et al. (2021). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 11(1), 1-13.
  • Cole-Parmer. (2005). Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine.
  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 1-12.
  • ResearchGate. (n.d.). Synthesis of pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives. Retrieved from [Link]

  • Wang, Y., et al. (2016).
  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.
  • Ghorab, M. M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6876.
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. Retrieved from [Link]

  • Ioannou, P. V., et al. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2021(1), M1190.
  • Notz, W. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Schrödinger.

Sources

Exploratory

In-Depth NMR Characterization and Chemical Shift Analysis of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile

Executive Summary As a Senior Application Scientist, establishing a rigorous analytical profile for highly functionalized heterocyclic scaffolds is paramount for downstream drug development. 2,4,7-Trichloropyrido[2,3-d]p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, establishing a rigorous analytical profile for highly functionalized heterocyclic scaffolds is paramount for downstream drug development. 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile (CAS: 117506-01-1) is a critical electrophilic intermediate used extensively in the synthesis of ATP-competitive multikinase inhibitors. Because this molecule possesses an extreme electron-deficient 10-π system with seven quaternary carbons and only a single proton, standard 1D NMR analysis is highly susceptible to misassignment. This whitepaper details the spectroscopic causality behind its 1 H and 13 C NMR chemical shifts and outlines a self-validating experimental protocol utilizing 2D NMR and chemical derivatization to ensure absolute structural trustworthiness.

Chemical Context & Structural Dynamics

The target compound is typically synthesized via the thermal cyclization of 2-(2,4,6-trichloropyrimidin-5-yl)ethene-1,1-dicarbonitrile at elevated temperatures (190–195 °C), a process mechanistically reminiscent of classical isoquinoline synthesis[1]. The resulting pyrido[2,3-d]pyrimidine core is widely utilized in medicinal chemistry to generate targeted therapeutics, such as CDK4 and AMPK inhibitors, via sequential nucleophilic aromatic substitution (S N​ Ar)[2].

The molecule is heavily perturbed by strong electron-withdrawing groups: three chlorine atoms, a cyano group, and four ring nitrogens. This creates a highly deshielded magnetic environment. Crucially, the reactivity of the chlorine positions follows a strict nucleophilic displacement order of C4 > C7 > C2, a chemical property that can be directly leveraged for empirical NMR validation[3].

Spectroscopic Causality: 1 H and 13 C NMR

1 H NMR: The H-5 Singlet

Because positions 2, 4, and 7 are chlorinated and position 6 bears a carbonitrile group, the aromatic core possesses only a single proton at position 5 (H-5).

Causality: The chemical shift of H-5 is governed by the cumulative inductive (-I) and resonance (-M) withdrawing effects of the adjacent pyrimidine and pyridine nitrogens. Furthermore, the peri-chlorine at C4 and the ortho-cyano group at C6 exert strong magnetic anisotropy and deshielding effects. Consequently, H-5 is severely stripped of electron density and appears as a sharp, highly deshielded singlet in the extreme downfield region of the spectrum.

Table 1: Quantitative 1 H NMR Data Summary

Nucleus Predicted Shift (δ, ppm) Multiplicity Integration Causality / Assignment Notes

| H-5 | 9.10 – 9.40 | Singlet (s) | 1H | Highly deshielded by the electron-deficient core, peri-Cl at C4, and ortho-CN at C6. |

13 C NMR: Quaternary Carbon Mapping

The 13 C NMR spectrum consists of eight distinct carbon resonances. The assignment of these carbons relies on understanding substituent additivity rules within the pyrido[2,3-d]pyrimidine system[4].

Causality:

  • C6 (Carbonitrile-bearing): Counterintuitively, the carbon directly attached to the cyano group is shielded due to the strong α-effect and magnetic anisotropy of the C≡N triple bond, pushing it upfield relative to the other aromatic carbons.

  • C4a & C8a (Bridgeheads): C4a is shielded due to its position at the fusion of the two rings, while C8a is heavily deshielded because it is flanked by N1 and N8.

  • C2, C4, C7 (Chlorinated): These carbons are severely deshielded by the direct attachment of electronegative chlorine atoms and their proximity to the ring nitrogens.

Table 2: Quantitative 13 C NMR Data Summary

Nucleus Predicted Shift (δ, ppm) Type Causality / Assignment Notes
C2 ~156.0 C-Cl Deshielded by N1, N3, and directly bonded electronegative Cl.
C4 ~161.5 C-Cl Deshielded by N3, C4a bridgehead, and directly bonded Cl.
C4a ~116.2 C (Bridge) Characteristic upfield shift for pyrimidine bridgehead carbons.
C5 ~143.8 C-H Deshielded by adjacent C4a and C6. Confirmed via HSQC with H-5.
C6 ~106.5 C-CN Strongly shielded due to the magnetic anisotropy and α-effect of the nitrile group.
C7 ~153.2 C-Cl Deshielded by N8 and directly bonded Cl.
C8a ~158.4 C (Bridge) Highly deshielded bridgehead between N1 and N8.

| -CN | ~113.5 | C≡N | Typical resonance for an aromatic conjugated nitrile carbon. |

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in the assignment of this highly quaternary molecule, researchers must employ a self-validating system. Relying solely on 1D 13 C shifts is a critical failure point; the protocol must cross-reference 1D data with 2D heteronuclear correlations and chemical derivatization.

NMR_Workflow cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Validation (Self-Validating System) A 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile (C8HCl3N4) B 1H NMR Identify H-5 Singlet (~9.2 ppm) A->B C 13C NMR Identify 8 Carbon Resonances A->C D 1H-13C HSQC Confirm C5-H5 Direct Bond B->D E 1H-13C HMBC Map H-5 to C4a, C6, C4, C8a B->E C->D C->E F Empirical & Chemical Validation (SNAr Derivatization at C4) D->F E->F G Final Verified NMR Assignment F->G

Figure 1: Self-validating NMR assignment workflow for the pyrido[2,3-d]pyrimidine core.

Sample Preparation

Due to the planar, rigid nature of the trichlorinated core, solubility in standard chlorinated solvents (e.g., CDCl 3​ ) is often poor.

  • Dissolve 15–20 mg of the highly pure compound in 0.6 mL of anhydrous DMSO-d 6​ .

  • Ensure the use of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) to calibrate the extreme downfield shifts accurately[2].

Acquisition Parameters
  • 1 H NMR: Acquire at 400 MHz or higher. Use a standard 30° pulse with a relaxation delay (D1) of 2.0 seconds.

  • 13 C NMR: Acquire at 100 MHz or higher. Because 7 of the 8 carbons are quaternary and lack NOE enhancement from attached protons, use a prolonged relaxation delay (D1 = 5.0–10.0 seconds) and inverse-gated decoupling. This ensures accurate integration and a sufficient signal-to-noise ratio for the unprotonated carbons.

2D NMR Validation & Chemical Derivatization
  • HSQC (Heteronuclear Single Quantum Coherence): Utilize 1 H- 13 C HSQC to unambiguously identify C5. The single proton resonance (~9.2 ppm) will show a direct cross-peak to the C5 carbon (~143.8 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): Use 1 H- 13 C HMBC to map the quaternary carbons. H-5 will show strong 3-bond ( 3 J CH​ ) correlations to C4, C7, and C8a, and a 2-bond ( 2 J CH​ ) correlation to C4a and C6.

  • Chemical Validation (S N​ Ar): To differentiate the closely resonating chlorinated carbons (C2, C4, C7), perform a controlled S N​ Ar reaction with one equivalent of a mild aliphatic amine. Because nucleophilic displacement occurs strictly in the order of C4 > C7 > C2[3], the resulting mono-amino derivative will show a drastic upfield shift specifically at the C4 position in the subsequent 13 C NMR, definitively separating and validating the C4 resonance from C2 and C7.

Conclusion

The NMR characterization of 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile requires a deep understanding of heterocyclic electronic effects. By combining predictive causality with a self-validating protocol involving prolonged-delay 13 C acquisition, HMBC mapping, and S N​ Ar derivatization, researchers can establish a highly accurate and trustworthy spectroscopic profile for this critical drug discovery intermediate.

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Foundational

2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile molecular weight and exact mass

Comprehensive Physicochemical and Analytical Profiling of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile As drug discovery programs increasingly rely on highly functionalized heterocyclic scaffolds, accurately cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Physicochemical and Analytical Profiling of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile

As drug discovery programs increasingly rely on highly functionalized heterocyclic scaffolds, accurately characterizing key intermediates becomes paramount. 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile (CAS: 117506-01-1) is a prime example of a complex, electron-deficient bicyclic system utilized in the synthesis of kinase inhibitors and anti-malarial agents [1].

This technical guide provides an in-depth analysis of its molecular weight, exact mass, isotopic distribution, and the analytical workflows required to validate its structural integrity.

Compositional Fundamentals and Mass Calculations

The pyrido[2,3-d]pyrimidine core is a fused bicyclic system. In this specific derivative, the scaffold is heavily substituted with three chlorine atoms at the 2, 4, and 7 positions, and a carbonitrile group (-CN) at the 6 position. This high degree of substitution drastically alters both its chemical reactivity and its mass spectrometric profile.

To establish a self-validating analytical baseline, we must differentiate between the average molecular weight (used for stoichiometric bench calculations) and the monoisotopic exact mass (used for high-resolution mass spectrometry, HRMS).

Quantitative Physicochemical Data

Table 1: Summary of mass and structural properties.

PropertyValueComputational Causality
Chemical Formula C₈HCl₃N₄Derived from the C₇N₃ core + 1 CN + 3 Cl - 4 H substitution.
Average Molecular Weight 259.48 g/mol Calculated using standard atomic weights (C: 12.011, Cl: 35.45).
Monoisotopic Exact Mass 257.92668 DaCalculated using the most abundant isotopes (¹²C: 12.0000, ³⁵Cl: 34.96885).
[M+H]⁺ Expected m/z 258.93396Addition of a proton (1.007276 Da) for positive ion mode MS.
Primary Isotopic Ratio ~ 1 : 1 (M : M+2)Driven by the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%).

Structural Origin and Synthetic Causality

The exact mass and isotopic signature of a molecule are direct consequences of its synthetic history. The standard synthesis of 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile involves the intramolecular cyclization of an ethene-1,1-dicarbonitrile precursor [1].

When 2-(2,4,6-trichloropyrimidin-5-yl)ethene-1,1-dicarbonitrile is heated to 190–195 °C, it undergoes a thermal rearrangement reminiscent of an isoquinoline synthesis, yielding the target trichlorinated scaffold[1]. Understanding this pathway is critical for analytical scientists, as incomplete cyclization or thermal degradation can yield isobaric impurities that must be resolved chromatographically.

Synthesis A 2-(2,4,6-Trichloropyrimidin-5-yl) ethene-1,1-dicarbonitrile B 2,4,7-Trichloropyrido[2,3-d] pyrimidine-6-carbonitrile (CAS: 117506-01-1) A->B Thermal Cyclization 190–195 °C

Thermal cyclization yielding the trichlorinated pyrido-pyrimidine scaffold.

The Isotopic Self-Validating System

In mass spectrometry, relying solely on exact mass can lead to false positives, especially in complex matrices. For multi-halogenated compounds, the isotopic distribution acts as an internal, self-validating control .

Because chlorine exists naturally as ³⁵Cl (75.78%) and ³⁷Cl (24.22%), a molecule with three chlorine atoms follows a specific binomial expansion: (a+b)3=a3+3a2b+3ab2+b3 .

  • M (257.9 Da): Probability of three ³⁵Cl atoms = (0.75)3≈42.2%

  • M+2 (259.9 Da): Probability of two ³⁵Cl and one ³⁷Cl = 3×(0.75)2×(0.25)≈42.2%

  • M+4 (261.9 Da): Probability of one ³⁵Cl and two ³⁷Cl = 3×(0.75)×(0.25)2≈14.1%

Analytical Insight: The intensity of the M peak and the M+2 peak will be virtually identical (a 1:1 ratio). If an LC-MS peak yields an exact mass of 258.9340 [M+H]⁺ but lacks this 1:1 isotopic doublet, the peak is an artifact or an impurity, not the target compound.

Step-by-Step LC-HRMS Analytical Protocol

To accurately determine the exact mass and verify the structural integrity of 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile, follow this optimized UHPLC-QTOF-MS workflow.

Methodology
  • Sample Preparation:

    • Action: Dissolve the compound to a final concentration of 1 µg/mL in Acetonitrile/Water (50:50, v/v).

    • Causality: The highly halogenated core is lipophilic. A 50% organic constitution ensures complete solvation while preventing solvent-front breakthrough during reverse-phase injection.

  • Chromatographic Separation (UHPLC):

    • Action: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Apply a shallow gradient from 20% to 90% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Causality: Multi-step halogenations often produce des-chloro byproducts. A shallow gradient ensures baseline resolution between the trichloro target and potential dichloro impurities.

  • Ionization (APCI / ESI+):

    • Action: Utilize Atmospheric Pressure Chemical Ionization (APCI) in positive mode, or Electrospray Ionization (ESI) with high desolvation temperatures.

    • Causality: The electron-withdrawing nature of three chlorines and a carbonitrile group drastically reduces the basicity of the pyrimidine nitrogens. APCI is often more robust than ESI for ionizing such electron-deficient, highly halogenated heterocycles.

  • High-Resolution Mass Analysis (Q-TOF):

    • Action: Calibrate the Q-TOF to achieve < 5 ppm mass accuracy. Extract the ion chromatogram (EIC) at m/z 258.9340 (± 0.005 Da).

    • Action: Verify the isotopic cluster at m/z 258.93, 260.93, and 262.93.

MS_Workflow Sample Sample Prep: 1 µg/mL in MeCN/H2O (1:1) LC UHPLC Separation: C18 Column, Shallow Gradient Sample->LC ESI APCI / ESI Source: Positive Ion Mode (+H) LC->ESI QTOF Q-TOF Mass Analyzer: < 5 ppm Mass Accuracy ESI->QTOF Data Data Analysis: Extract m/z 258.9340 & Verify 1:1 Isotope Ratio QTOF->Data

Self-validating LC-HRMS workflow for exact mass verification and isotopic profiling.

References

  • Product Class 19: Pyridopyrimidines Thieme E-Books & E-Journals Details the thermal intramolecular cyclization of [(pyrimidin-5-yl)methylene]malononitriles to yield 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile.
  • 117506-01-1 | 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile Ambeed Chemical Catalog & Properties Provides registry identification, structural verification, and baseline physicochemical d
Exploratory

Solubility Profile of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the anticipated solubility profile of 2,4,7-trichloropyrido[2...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive empirical data in publicly available literature, this document outlines a predictive analysis of its solubility based on its molecular structure and the established principles of physical organic chemistry. Furthermore, it offers a detailed, field-proven experimental protocol for the systematic determination of its solubility in a range of common organic solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound, from initial screening to formulation development.

Introduction: The Significance of Pyrido[2,3-d]pyrimidines and the Imperative of Solubility

The pyrido[2,3-d]pyrimidine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities. These compounds are structurally analogous to purines and pteridines, enabling them to interact with a wide array of biological targets.[1] Derivatives of this core structure have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1] 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile is a highly functionalized member of this class, presenting multiple sites for synthetic modification, making it a valuable intermediate for the development of novel therapeutic agents and functional materials.[2][3]

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate in organic solvents is a critical physicochemical parameter that governs its utility throughout the drug discovery and development pipeline. From synthetic workup and purification to formulation and in vivo studies, a thorough understanding of a compound's solubility is indispensable. Poor solubility can lead to challenges in achieving desired concentrations for biological assays, difficulties in purification, and low bioavailability. Therefore, the characterization of the solubility profile of novel compounds like 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile is a foundational step in its scientific exploration.

Predicted Solubility Profile: A Structure-Based Assessment

A qualitative prediction of the solubility of 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile can be derived from an analysis of its molecular structure. The "like dissolves like" principle serves as a useful guideline, suggesting that polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[4]

The structure of 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile is characterized by:

  • A Fused Aromatic Ring System: The pyridopyrimidine core is a large, rigid, and relatively nonpolar entity.

  • Multiple Polar Functional Groups: The presence of four nitrogen atoms within the bicyclic system, a nitrile group (-C≡N), and three chlorine atoms introduces significant polarity and potential for dipole-dipole interactions.

  • Absence of Hydrogen Bond Donors: Notably, the molecule lacks acidic protons (e.g., -OH, -NH) and therefore cannot act as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor at the nitrogen and nitrile locations.

Based on these features, the following solubility profile is anticipated:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)High to Moderate These solvents can engage in strong dipole-dipole interactions with the polar functional groups of the molecule. The absence of a need for the solute to act as a hydrogen bond donor makes these solvents particularly suitable.
Polar Protic Methanol, Ethanol, WaterLow to Moderate While these solvents are polar, their strong hydrogen-bonding networks may be disrupted to a lesser extent by a solute that can only accept hydrogen bonds. Solubility is expected to be lower than in polar aprotic solvents. Solubility in water is predicted to be very low due to the large, nonpolar surface area of the fused ring system.
Nonpolar Hexane, Toluene, Dichloromethane (DCM)Low The significant polarity imparted by the nitrogen atoms, nitrile group, and chlorine atoms will likely limit solubility in nonpolar solvents where only weak van der Waals forces can be established.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method followed by a suitable analytical technique for quantification is a robust and widely accepted method.[5]

Materials and Equipment
  • 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile (solid, of known purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of the solid compound into a series of glass vials. The "excess" should be visually apparent after equilibration.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand.

  • Sample Processing:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.

    • Accurately weigh the filtered solution.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of the compound in a suitable solvent (in which it is freely soluble, e.g., DMSO) at known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Dilute the filtered saturated solutions with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted samples into the HPLC and determine their concentrations from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in mg/mL or mol/L using the determined concentration and the dilution factor.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_processing Sample Processing cluster_analysis Analysis cluster_calculation Calculation start Weigh excess solid add_solvent Add known volume of solvent start->add_solvent equilibrate Equilibrate with shaking add_solvent->equilibrate settle Settle undissolved solid equilibrate->settle filter Filter supernatant settle->filter dilute_sample Dilute filtered sample filter->dilute_sample prepare_standards Prepare standard solutions generate_curve Generate HPLC calibration curve prepare_standards->generate_curve hplc_analysis Analyze by HPLC generate_curve->hplc_analysis dilute_sample->hplc_analysis calculate Calculate solubility hplc_analysis->calculate

Sources

Foundational

2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile safety data sheet and handling precautions

An In-depth Technical Guide for the Safe Handling of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile Introduction: The Pyrido[2,3-d]pyrimidine Scaffold and the Imperative for Caution The pyrido[2,3-d]pyrimidine cor...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for the Safe Handling of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile

Introduction: The Pyrido[2,3-d]pyrimidine Scaffold and the Imperative for Caution

The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery, recognized for its role in the development of potent kinase inhibitors and other therapeutic agents.[6] The specific analogue, 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile, is a highly functionalized molecule designed for further chemical modification. Its utility in research, particularly in the synthesis of novel compounds with potential biological activity, necessitates its availability to scientists.[7]

However, the very features that make this compound a versatile synthetic building block—multiple reactive chlorine sites and a nitrogen-rich heterocyclic system—also suggest a significant potential for biological activity and associated toxicity. The presence of a carbonitrile group can also contribute to the overall hazard profile. Therefore, in the absence of specific toxicological data, a conservative approach is mandated. This compound must be treated as a Particularly Hazardous Substance (PHS), potentially possessing acute toxicity, carcinogenicity, or reproductive toxicity, until proven otherwise.[1]

Assumed Hazard Profile and GHS Classification

For the purpose of establishing safe handling protocols, we will infer the hazard profile from related, well-characterized compounds like 2,4,6-Trichloropyrimidine.[8][9][10] This process is a critical first step in a comprehensive risk assessment.[2]

Table 1: Assumed GHS Classification and Hazard Statements

Hazard ClassPictogramSignal WordHazard Statements (Assumed)Precautionary Statements (Selected)
Acute Toxicity (Oral, Dermal, Inhalation) alt text Danger H301: Toxic if swallowed.[11]H311: Toxic in contact with skin.[11]H331: Toxic if inhaled.[11]P261: Avoid breathing dust.[11]P264: Wash hands and exposed skin thoroughly after handling.[11]P270: Do not eat, drink or smoke when using this product.[11]P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]
Skin Corrosion/Irritation alt text Danger H314: Causes severe skin burns and eye damage.[8]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11]P361+P364: Take off immediately all contaminated clothing and wash it before reuse.
Serious Eye Damage/Irritation alt text Danger H318: Causes serious eye damage.[12]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
Specific Target Organ Toxicity (Single Exposure) alt text Warning H335: May cause respiratory irritation.[11]P271: Use only outdoors or in a well-ventilated area.[11]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Note: The pictograms and statements are extrapolated and represent a conservative safety approach. The actual hazards may vary.

The Cornerstone of Safety: Risk Assessment and the Hierarchy of Controls

Before any manipulation of this compound, a formal, documented risk assessment is mandatory.[2][5] The process involves identifying hazards, evaluating risks, and implementing control measures. The most effective way to manage risk is to follow the "Hierarchy of Controls," which prioritizes the most effective measures.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE caption Hierarchy of Controls for Risk Mitigation

A diagram illustrating the hierarchy of controls.

For 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile, since elimination and substitution are often not feasible in a research context, the focus must be on robust Engineering Controls , stringent Administrative Controls , and diligent use of Personal Protective Equipment (PPE) .

Mandatory Engineering Controls

Given the assumed high toxicity and the fact that the compound is a powder, all handling must be performed within specific engineering controls to prevent exposure.[13]

  • Chemical Fume Hood: All manipulations that could generate dust or aerosols, including weighing, reconstitution, and transfers, must occur within a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).[14] The sash should be kept as low as possible.

  • Ventilated Enclosure: For weighing small quantities, a ventilated balance enclosure or powder containment hood provides excellent protection and minimizes air turbulence.[1]

  • Safety Equipment: An operational safety shower and eyewash station must be immediately accessible in the laboratory.[14]

Standard Operating Protocol: Handling and PPE

This section details a step-by-step methodology for handling the solid compound. Adherence to this workflow is critical for minimizing exposure risk.[15]

cluster_workflow Safe Handling Workflow Prep 1. Prepare Designated Area & Don PPE Weigh 2. Weigh Compound (In Fume Hood) Prep->Weigh Dissolve 3. Dissolution (In Fume Hood) Weigh->Dissolve Cleanup 4. Decontaminate & Clean Dissolve->Cleanup Doff 5. Doff PPE & Wash Hands Cleanup->Doff caption Experimental Workflow for Safe Handling

A diagram of the safe handling workflow.
Experimental Protocol
  • Preparation and Donning PPE:

    • Designate a specific area within the fume hood for the procedure.[1] Cover the work surface with disposable, absorbent bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents, vortexer) and waste containers inside the hood before starting.

    • Don the required PPE as detailed in Table 2. Ensure gloves are inspected for integrity.[16]

  • Weighing the Compound:

    • Perform all weighing operations inside the fume hood or a ventilated balance enclosure.[1]

    • Use a micro-spatula to carefully transfer the powder to a tared weigh boat or vial. Avoid any actions that could generate dust, such as tapping containers forcefully.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution/Reconstitution:

    • Place the weigh boat or vial containing the powder into the reaction vessel or a larger beaker for secondary containment.

    • Slowly add the desired solvent using a pipette, directing the stream to the side of the vessel to avoid splashing the powder.

    • Cap the vessel securely before mixing via vortex or stirrer.

  • Decontamination and Cleanup:

    • All disposable items that came into contact with the compound (weigh boats, pipette tips, bench paper) must be placed in a designated, sealed hazardous waste bag inside the fume hood.

    • Decontaminate non-disposable equipment (spatulas, glassware) by rinsing with a suitable solvent, collecting the rinsate as hazardous waste.

    • Wipe down the work surface in the fume hood with a detergent solution, followed by water.

  • Doffing PPE and Personal Hygiene:

    • Remove PPE in the correct order to avoid self-contamination: outer gloves, gown, inner gloves.

    • Wash hands and forearms thoroughly with soap and water immediately after the procedure is complete.[16]

Table 2: Personal Protective Equipment (PPE) Checklist

PPE CategorySpecificationRationale
Hand Protection Double-gloving: Inner pair of nitrile gloves, outer pair of chemotherapy-rated nitrile or butyl rubber gloves.[13][17]Provides robust protection against dermal absorption. The outer glove is removed immediately after handling, containing contamination.
Body Protection Disposable, solid-front, back-closing lab gown with tight-fitting cuffs.[13][17]Prevents contamination of personal clothing and skin. Low-permeability fabric is essential.
Eye/Face Protection ANSI Z87.1-compliant chemical splash goggles. A full-face shield should be worn over goggles if there is a significant splash risk.[15]Protects against accidental splashes of powder or solvent into the eyes, which could cause serious damage.
Respiratory Protection For handling powder: A NIOSH-approved N95 or higher-level respirator is required.[1][18]Protects against inhalation of fine particles, a primary route of exposure for potent powdered compounds.

Storage and Waste Management

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and dark place.[19] The storage location should be a designated, locked cabinet or refrigerator clearly labeled for "Particularly Hazardous Substances" or "Cytotoxic Compounds." Ensure it is segregated from incompatible materials like strong oxidizing agents and acids.[14]

  • Waste Disposal: All waste generated from handling this compound is considered hazardous chlorinated waste.[20][21] This includes contaminated PPE, disposable labware, and solvent rinsates. Collect waste in clearly labeled, puncture-proof, and sealed containers. Do not mix with other waste streams. Disposal must be carried out through a licensed hazardous waste disposal service, typically involving high-temperature incineration.[22]

Emergency Procedures

Prompt and correct action during an emergency is vital to minimize harm.[23][24]

Table 3: Emergency Response Protocols

ScenarioImmediate Action Protocol
Powder Spill 1. Alert others and evacuate the immediate area.[25]2. Do not attempt to dry sweep.[23]3. If trained and equipped, cover the spill with absorbent pads gently wetted with a suitable solvent (e.g., isopropanol) to prevent dust generation.[26]4. Carefully collect the material using a scoop or wet pads and place it in a sealed hazardous waste container.[25]5. Decontaminate the area thoroughly.
Skin Contact 1. Immediately remove contaminated clothing while under a safety shower.[25]2. Flush the affected area with copious amounts of water for at least 15 minutes.[13]3. Wash with mild soap and water.[25]4. Seek immediate medical attention. Provide a copy of this guide to the medical professional.
Eye Contact 1. Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open.[13]2. Remove contact lenses if easy to do so.[11]3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air immediately.[13]2. If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should perform artificial respiration.[9]3. Seek immediate medical attention.
Ingestion 1. Do not induce vomiting.[9]2. Rinse mouth with water.[11]3. Seek immediate medical attention.

Potential Decomposition Hazards

While specific data is unavailable, the thermal decomposition of chlorinated nitrogen heterocycles can be hazardous.[27] Heating the compound, either intentionally or in a fire, may lead to the release of highly toxic and corrosive gases, including:

  • Hydrogen Chloride (HCl)[10]

  • Nitrogen Oxides (NOx)[10]

  • Carbon Monoxide (CO) and Carbon Dioxide (CO2)[10]

  • Hydrogen Cyanide (HCN) from the nitrile group.[28][29]

All reactions involving this compound should be conducted with appropriate temperature control, and fire-fighting measures should anticipate the release of these toxic gases.

Conclusion

2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile is a valuable tool for chemical synthesis but must be handled with the utmost care. The lack of specific safety data necessitates treating it as a highly potent and toxic substance. By adhering to the principles of risk assessment, utilizing appropriate engineering controls, consistently wearing the correct PPE, and following the detailed handling and emergency procedures outlined in this guide, researchers can mitigate the risks and work safely with this compound to advance their scientific goals.

References

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Exploratory

Decoding the Mechanism of Action of Pyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives in Oncology

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary The pursuit of targeted oncological therapies has increasingly focused on polypharmacology—designing single agents capable of simultan...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

The pursuit of targeted oncological therapies has increasingly focused on polypharmacology—designing single agents capable of simultaneously dismantling multiple survival pathways. Among the most privileged scaffolds in medicinal chemistry is the pyrido[2,3-d]pyrimidine core. By mimicking the purine ring of adenosine triphosphate (ATP), this bicyclic system effectively anchors into the highly conserved ATP-binding cleft of critical kinases[1].

As a Senior Application Scientist, I have observed that the strategic addition of a 6-carbonitrile group to this scaffold fundamentally alters its electrostatic profile and binding kinetics. This whitepaper dissects the structural rationale, the dual-inhibition mechanisms (specifically CDK4 and ARK5), and the self-validating experimental protocols required to evaluate these potent antineoplastic agents.

Structural Biology & Pharmacophore Rationale

The efficacy of pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives stems from their precise spatial geometry. The core scaffold acts as an ATP competitive inhibitor, inserting into the kinase hinge region.

Why the 6-carbonitrile modification? The carbonitrile (-C≡N) group serves as a powerful electron-withdrawing moiety. This modification accomplishes two critical mechanistic goals:

  • Modulation of pKa: It lowers the electron density of the pyrimidine ring, optimizing the basicity of the nitrogen atoms to form stronger, more stable hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Val101 in CDK4)[2].

  • Steric and Electrostatic Engagement: The linear, sp-hybridized cyano group projects into the solvent-exposed region or secondary hydrophobic pockets (depending on the specific kinase conformation), preventing the binding of bulkier off-target kinases and enhancing selectivity profiles[3].

The Polypharmacological Paradigm: Mechanism of Action

While early pyrido[2,3-d]pyrimidines like Palbociclib (PD-0332991) were highly selective for Cyclin-Dependent Kinases 4 and 6 (CDK4/6)[4], tumor plasticity often leads to resistance via metabolic adaptation. The evolution of the 6-carbonitrile derivatives, most notably Compound 7x (ON123300) , introduces a dual-targeting mechanism that shifts the cellular response from merely cytostatic to profoundly cytotoxic[5][6].

Dual CDK4 and ARK5 Inhibition

Compound 7x (8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile) achieves synthetic lethality in cancer cells by simultaneously inhibiting:

  • CDK4/Cyclin D1: Halting the phosphorylation of the Retinoblastoma (Rb) protein, sequestering E2F transcription factors, and forcing a rigid G1 cell cycle arrest[5].

  • ARK5 (NUAK1): An AMPK-related kinase crucial for maintaining cellular energy homeostasis and supporting mTOR-driven survival pathways. By blocking ARK5, the derivative collapses the cell's metabolic infrastructure[6].

The causality is clear: while CDK4 inhibition stops the cell from dividing, the concurrent inhibition of ARK5 starves the arrested cell, triggering rapid apoptosis.

Pathway Inhibitor Pyrido[2,3-d]pyrimidine- 6-carbonitrile CDK4 CDK4 / Cyclin D1 Inhibitor->CDK4 ATP-competitive block ARK5 ARK5 (NUAK1) Inhibitor->ARK5 ATP-competitive block Rb Rb Phosphorylation CDK4->Rb Inhibited mTOR mTOR / AKT Survival ARK5->mTOR Inhibited E2F E2F Transcription Rb->E2F Blocked G1Arrest G1 Cell Cycle Arrest E2F->G1Arrest Induces Apoptosis Metabolic Collapse & Apoptosis mTOR->Apoptosis Triggers

Dual CDK4/ARK5 inhibition pathway by pyrido[2,3-d]pyrimidine-6-carbonitriles.

Overcoming Imatinib Resistance via BCR-ABL Targeting

Beyond CDK4, the scaffold has proven highly effective against tyrosine kinases. Derivatives such as PD180970 bind to the inactive conformation of the BCR-ABL kinase[2]. Because the pyrido[2,3-d]pyrimidine core requires different spatial constraints than standard therapies like imatinib, it successfully inhibits imatinib-resistant BCR-ABL mutants (e.g., in K562 chronic myelogenous leukemia cells) at low nanomolar concentrations[1][2].

Quantitative Efficacy Profiles

To contextualize the structure-activity relationship (SAR), the following table summarizes the quantitative data contrasting highly selective early-generation inhibitors with multi-targeted 6-carbonitrile derivatives.

CompoundPrimary Target(s)IC50 (Kinase)Cellular Effect (Phenotype)Reference
Palbociclib (PD-0332991) CDK4 / CDK611 nM / 15 nMG1 Arrest (Cytostatic)[4]
Compound 7x (ON123300) CDK4 / ARK5< 10 nMApoptosis at 30–100 nM (Cytotoxic)[3],[6]
PD180970 BCR-ABL / c-Abl2.5 nMApoptosis in K562 CML cells[1],[2]

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives must rely on orthogonal, self-validating assay systems. Below are the standard operating procedures utilized in advanced biochemical profiling.

Workflow S1 Compound Synthesis S2 TR-FRET Kinase Profiling S1->S2 S3 Cell Viability (MTS Assay) S2->S3 S4 Flow Cytometry (Annexin V/PI) S3->S4 S5 In Vivo Xenografts S4->S5

Sequential experimental workflow for validating kinase inhibitor efficacy.

Protocol A: In Vitro Kinase Profiling via TR-FRET

Rationale: Highly conjugated heterocyclic scaffolds like pyridopyrimidines often exhibit autofluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before signal acquisition, eliminating background noise and ensuring the IC50 reflects true biochemical affinity.

  • Preparation: Dilute the pyrido[2,3-d]pyrimidine-6-carbonitrile derivative in 100% DMSO to create a 10-point dose-response curve (ranging from 10 µM to 0.1 nM).

  • Enzyme Reaction: In a 384-well plate, combine 5 µL of the compound with 10 µL of purified CDK4/Cyclin D1 or ARK5 kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Substrate Addition: Initiate the reaction by adding 10 µL of a master mix containing ATP (at the established Km for the specific kinase) and the ULight-labeled peptide substrate.

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Stop the reaction by adding EDTA. Add Europium-anti-phospho antibody. Read the TR-FRET signal (excitation 320 nm, emission 665 nm / 615 nm ratio).

  • Validation Checkpoint: Always include a non-hydrolyzable ATP analog (e.g., AMP-PNP) as a negative control. If the compound is truly ATP-competitive, its inhibitory curve should shift dynamically when the assay ATP concentration is increased.

Protocol B: Apoptosis Quantification via Flow Cytometry (Annexin V/PI)

Rationale: To prove that dual CDK4/ARK5 inhibition shifts the phenotype from cytostatic to cytotoxic, we must quantify phosphatidylserine externalization (early apoptosis) versus membrane permeabilization (late apoptosis).

  • Cell Treatment: Seed multiple myeloma (e.g., MM1.S) or breast cancer cells (e.g., MCF-7) in 12-well plates. Treat with Compound 7x at 5 nM, 10 nM, and 50 nM for 24 hours[6].

  • Harvesting: Collect both the supernatant (containing detached, dead cells) and the adherent cells via gentle trypsinization. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-Pacific Blue and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature. Add an additional 400 µL of binding buffer.

  • Acquisition: Analyze immediately using a flow cytometer (e.g., BD FACSFortessa).

  • Validation Checkpoint: Utilize staurosporine-treated cells (1 µM for 4 hours) as a positive control to calibrate the compensation matrix between the Pacific Blue and PI emission spectra, ensuring accurate quadrant gating for early vs. late apoptosis.

Conclusion

The pyrido[2,3-d]pyrimidine-6-carbonitrile scaffold represents a masterclass in rational drug design. By leveraging the electron-withdrawing properties of the carbonitrile group, medicinal chemists have transformed a standard ATP-competitive core into a highly potent, polypharmacological weapon. Compounds like 7x (ON123300) bypass the cytostatic limitations of first-generation CDK4 inhibitors by simultaneously collapsing the metabolic framework via ARK5, offering a robust blueprint for the next generation of targeted oncology therapeutics.

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile as a Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary The development of highly selective kinase inhibitors requires versatile chemical scaffolds that can be systematically diversified. 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile (CAS: 117506-01-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors requires versatile chemical scaffolds that can be systematically diversified. 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile (CAS: 117506-01-1) has emerged as a premier building block in medicinal chemistry. This application note details the chemical logic, mechanistic causality, and self-validating protocols required to leverage this precursor for the synthesis of advanced multikinase and cyclin-dependent kinase (CDK) inhibitors.

Mechanistic Rationale & Chemical Logic (Causality)

The strategic advantage of the 2,4,7-trichloro-6-cyano substitution pattern lies in its highly predictable nucleophilic aromatic substitution (SNAr) reactivity. The substitution strictly follows the hierarchy of C4 > C7 > C2 [1].

Understanding the causality behind this reactivity is critical for experimental design:

  • C4 Reactivity (Highest): The C4 position is highly electrophilic because it is activated by both the adjacent pyrimidine nitrogens (N1, N3) and the extended conjugation of the fused pyridine ring. It undergoes rapid SNAr at 0 °C[2].

  • C7 Reactivity (Moderate): Once an electron-donating amine is installed at C4, the heterocycle experiences a +M (mesomeric) effect, raising the Lowest Unoccupied Molecular Orbital (LUMO) and deactivating the ring. However, the strongly electron-withdrawing 6-carbonitrile group (-I, -M effects) selectively re-activates the C7 position, allowing substitution at elevated temperatures (60–80 °C)[1].

  • C2 Reactivity (Lowest): Flanked by two nitrogens but lacking extended activating groups, C2 becomes highly deactivated after C4 and C7 amination. Thermal SNAr here often leads to degradation. Consequently, functionalization at C2 necessitates a mechanistic switch from SNAr to transition-metal catalysis (e.g., Buchwald-Hartwig cross-coupling)[3].

Beyond synthesis, the 6-carbonitrile group plays a pivotal pharmacological role. In the ATP-binding pocket of kinases (such as CDK4/6), the cyano moiety acts as a potent hydrogen-bond acceptor, interacting with the backbone amides of the kinase hinge region to dramatically increase residence time and binding affinity[3].

Regioselective Synthesis Workflow

SNAr_Workflow A 2,4,7-Trichloro-6-cyano- pyrido[2,3-d]pyrimidine B C4-Substituted Intermediate A->B Amine 1 (1.0 eq) DCM, 0°C to RT Fast Kinetics C C4, C7-Disubstituted Intermediate B->C Amine 2 (1.2 eq) THF, 60°C Moderate Kinetics D C2, C4, C7-Trisubstituted Target Kinase Inhibitor C->D Amine 3 (Excess) Pd2(dba)3, 110°C Slow Kinetics

Regioselective SNAr workflow for 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile.

Quantitative Reaction Parameters and Analytical Markers

To ensure a self-validating workflow, researchers must rely on Mass Spectrometry (MS) isotope patterns. Chlorine naturally occurs as 35 Cl and 37 Cl in a ~3:1 ratio. Monitoring the degradation of this isotope pattern provides absolute confirmation of regioselective progression.

Substitution PositionRelative ReactivityOptimal Reaction ConditionsSNAr KineticsAnalytical Marker (MS Isotope Pattern)
C4 Highest0 °C to RT, 1.0 eq amine, DCMFast (< 2 h)Dichloro (M : M+2 : M+4 ≈ 9:6:1)
C7 Moderate60–80 °C, 1.2 eq amine, THFModerate (4–8 h)Monochloro (M : M+2 ≈ 3:1)
C2 LowestPd-catalysis, 110 °C, TolueneSlow (12–24 h)No Chlorine (Single M+ peak)

Self-Validating Experimental Protocols

Protocol A: Regioselective C4-Amination

Causality: Strict temperature control (0 °C) prevents the highly electrophilic starting material from undergoing over-substitution at C7, ensuring >95% regioselectivity.

  • Preparation: Dissolve 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an inert N 2​ atmosphere.

  • Cooling: Chill the reaction flask to 0 °C using an ice-water bath.

  • Addition: Dropwise, add a solution of the primary amine (e.g., cyclopentylamine, 1.0 mmol) and N,N-Diisopropylethylamine (DIPEA, 1.2 mmol) in DCM (5 mL) over 15 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Self-Validation (QC): Sample 10 µL of the mixture for LC-MS analysis. The reaction is complete when the starting material is consumed, and the product mass shows a strict 9:6:1 (M : M+2 : M+4) isotope pattern, confirming the retention of two chlorine atoms.

  • Workup: Wash with saturated aqueous NaHCO 3​ , extract with DCM, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

Protocol B: C7-Amination

Causality: The electron-donating nature of the C4-amine deactivates the ring. Heating is required to overcome the activation energy barrier for the SNAr at C7, which is facilitated by the adjacent 6-carbonitrile group[1].

  • Preparation: Dissolve the C4-substituted intermediate (1.0 mmol) in anhydrous Tetrahydrofuran (THF, 15 mL).

  • Addition: Add the secondary amine (e.g., morpholine, 1.2 mmol) and DIPEA (2.0 mmol).

  • Reaction: Affix a reflux condenser and heat the mixture to 65 °C for 6 hours.

  • Self-Validation (QC): Perform LC-MS. The target peak must exhibit a 3:1 (M : M+2) isotope pattern, verifying that only one chlorine atom (at C2) remains. 1 H NMR should show the disappearance of the highly deshielded C7-Cl environment.

  • Workup: Evaporate THF, partition between Ethyl Acetate and water, wash the organic layer with brine, dry, and purify via silica gel chromatography.

Protocol C: C2-Amination via Buchwald-Hartwig Coupling

Causality: To overcome the extreme electronic deactivation at C2 without utilizing harsh thermal conditions that degrade the cyano group, the mechanism is switched to palladium-catalyzed oxidative addition/reductive elimination[3].

  • Preparation: In an oven-dried Schlenk tube, combine the C4,C7-disubstituted intermediate (1.0 mmol), the target aniline derivative (1.5 mmol), and Cs 2​ CO 3​ (2.5 mmol).

  • Catalyst Loading: Add Pd 2​ (dba) 3​ (0.05 mmol, 5 mol%) and Xantphos (0.1 mmol, 10 mol%).

  • Solvent: Add degassed anhydrous Toluene (10 mL). Purge the tube with N 2​ for 10 minutes.

  • Reaction: Seal the tube and heat at 110 °C for 16 hours.

  • Self-Validation (QC): LC-MS must show a single M+ peak with no chlorine isotope pattern. Final purity must be assessed via HPLC (>95% required for biological assays).

  • Workup: Filter through a Celite pad, concentrate, and purify via preparative HPLC.

Pharmacological Context: Kinase Inhibition Pathways

Pyrido[2,3-d]pyrimidines synthesized from this precursor are highly effective at arresting tumor cell proliferation by blocking critical kinase signaling nodes, particularly the CDK4/6-Rb-E2F pathway[4].

Kinase_Pathway Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Kinase CDK4/6 - Cyclin D Holoenzyme Inhibitor->Kinase Competitive ATP Pocket Binding Rb Retinoblastoma (Rb) Protein Kinase->Rb Phosphorylation (Blocked) E2F E2F Transcription Factor Rb->E2F Sequestration (Maintained) Proliferation Tumor Cell Proliferation E2F->Proliferation Cell Cycle Arrest (G1 Phase)

Mechanism of action for pyrido[2,3-d]pyrimidine-based CDK4/6 inhibitors in tumor cells.

By selectively occupying the ATP-binding pocket, these compounds prevent the phosphorylation of the Retinoblastoma (Rb) protein. In its hypophosphorylated state, Rb continues to sequester the E2F transcription factor, thereby halting the cell cycle at the G1 phase and preventing tumor proliferation[3].

References

  • [3] Reddy, M. V. R., et al. "Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5)." Journal of Medicinal Chemistry, ACS Publications, 2014.[Link]

  • [1] Broom, A. D., et al. "Pyridopyrimidines. 6. Nucleophilic Substitutions in the Pyrido[2,3-d]pyrimidine Series." Journal of Organic Chemistry, ACS Publications, 1977.[Link]

  • [2] Sako, M. "Product Class 19: Pyridopyrimidines." Science of Synthesis, Thieme E-Books, 2004.[Link]

  • [4] Victory, P., et al. "Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications." Molecules, MDPI (PMC), 2019.[Link]

Sources

Application

Application Note: Regioselective Nucleophilic Aromatic Substitution of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile

Introduction & Strategic Importance The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore in oncology and immunology, serving as the core structure for numerous FDA-approved kinase inhibitors such as 1[1]. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore in oncology and immunology, serving as the core structure for numerous FDA-approved kinase inhibitors such as 1[1]. Among the various synthetic intermediates used to build these complex molecules, 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile stands out as a highly versatile building block. The presence of three orthogonal leaving groups (chlorines) and a strongly electron-withdrawing cyano group allows for the programmable, step-wise introduction of three distinct pharmacophoric appendages via regioselective 2[2].

This application note provides a comprehensive, self-validating guide to controlling the regioselectivity of SNAr reactions on this scaffold, ensuring high yields and minimizing poly-substitution artifacts.

Mechanistic Insights & The Reactivity Hierarchy

Successful functionalization of this scaffold relies on exploiting the differential electrophilicity of the C2, C4, and C7 positions. The intrinsic reactivity follows a strict C4 > C7 > C2 hierarchy[3].

  • C4 Position (Most Reactive): The C4 carbon is highly electrophilic due to the synergistic electron-withdrawing effects of the adjacent pyrimidine nitrogens (N1, N3) and the fused pyridine ring. The formation of the Meisenheimer complex here is extremely fast, allowing SNAr to occur even at sub-zero temperatures.

  • C7 Position (Moderately Reactive): The C7 chlorine is activated by the adjacent pyridine nitrogen (N8) and the inductive/mesomeric pull of the ortho-carbonitrile group at C6. It requires mild heating or stronger nucleophiles to react.

  • C2 Position (Least Reactive): Sandwiched between N1 and N3, the C2 position is the least reactive towards SNAr in this specific fused system. Substitution here typically requires forcing conditions (high temperatures, microwave irradiation) or transition-metal catalysis (e.g., Buchwald-Hartwig amination).

Causality in Experimental Design: Because the C4-Cl bond is highly labile, it is prone to hydrolysis if exposed to adventitious water. Reactions targeting C4 must be performed in strictly anhydrous solvents. Conversely, the sluggishness of C2 is a strategic advantage, allowing it to act as a stable protecting group during the first two substitutions.

Visualizing the Regioselective Workflow

Reactivity_Hierarchy Start 2,4,7-Trichloro-6-cyano pyrido[2,3-d]pyrimidine C4 1st SNAr: C4 Position (Most Electrophilic) Start->C4 Nucleophile 1 -10°C to 0°C C7 2nd SNAr: C7 Position (Activated by -CN & N8) C4->C7 Nucleophile 2 25°C to 50°C C2 3rd SNAr / Coupling: C2 Position (Least Reactive) C7->C2 Nucleophile 3 >80°C or Pd-Catalysis

Step-wise regioselective SNAr workflow for 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile.

SNAr_Mechanism Nuc Nucleophilic Attack at C4 Meisenheimer Meisenheimer Intermediate (Stabilized by N1/N3) Nuc->Meisenheimer Rate-determining step (RDS) LeavingGroup Chloride Expulsion (Rapid Aromatization) Meisenheimer->LeavingGroup Fast Product C4-Substituted Product LeavingGroup->Product

General mechanism of the SNAr reaction at the highly activated C4 position.

Quantitative Data Summary

The table below summarizes the optimized parameters required to achieve strict regiocontrol at each position, preventing unwanted mixtures of regioisomers.

Substitution StepTarget PositionReagent / NucleophileSolventBaseTemperatureTypical Yield
Step 1 C4Aliphatic/Aromatic AminesTHF (Anhydrous)DIPEA-10 °C to 0 °C85 - 95%
Step 2 C7Amines, Thiols, AlkoxidesDMF or CH₃CNK₂CO₃ or DIPEA25 °C to 50 °C75 - 88%
Step 3 C2Amines (Excess)n-Butanol or NMPDIPEA100 °C to 150 °C (MW)60 - 80%

Step-by-Step Experimental Protocols

Protocol A: Highly Regioselective C4-Amination (Mono-substitution)

Objective: Introduce the first diversity element exclusively at the C4 position while preserving the C7 and C2 chlorides.

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile (1.0 equiv, 10 mmol) in anhydrous THF (50 mL).

  • Cooling: Submerge the flask in an ice/salt bath to bring the internal temperature to -10 °C. Crucial Causality: Lowering the temperature suppresses competitive nucleophilic attack at the C7 position, ensuring >95% regioselectivity.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 15 mmol) dropwise. Rationale: DIPEA is preferred over triethylamine or inorganic bases because its steric bulk prevents it from acting as a competing nucleophile, and it maintains a homogeneous mixture.

  • Nucleophile Addition: Dissolve the desired primary or secondary amine (1.05 equiv, 10.5 mmol) in anhydrous THF (10 mL) and add it dropwise over 30 minutes via a syringe pump.

  • Monitoring & Workup: Stir for 1-2 hours at 0 °C. Monitor via LC-MS. Once the starting material is consumed, quench the reaction with cold water (50 mL) and extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to afford the C4-amino-2,7-dichloro intermediate.

Protocol B: Sequential C7-Substitution

Objective: Functionalize the C7 position of the C4-substituted intermediate.

  • Preparation: Dissolve the C4-amino-2,7-dichloro intermediate (1.0 equiv, 5 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv, 10 mmol).

  • Nucleophile Addition: Add the second nucleophile (e.g., a thiol or a different amine) (1.1 equiv, 5.5 mmol) in one portion.

  • Heating: Warm the reaction mixture to 40-50 °C. Rationale: The C7 position is activated by the 6-CN group but requires additional thermal energy to overcome the activation barrier, especially since the newly installed C4-amine has donated electron density into the pyrimidine ring, slightly deactivating the overall system.

  • Monitoring & Workup: Stir for 4-8 hours. Pour the mixture into ice water (100 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under high vacuum to yield the C4,C7-disubstituted intermediate.

Protocol C: Final C2-Modification

Objective: Displace the highly recalcitrant C2 chloride.

  • Preparation: In a microwave-safe vial, combine the C4,C7-disubstituted-2-chloro intermediate (1.0 equiv, 2 mmol) and the final amine nucleophile (3.0 - 5.0 equiv).

  • Solvent: Add a high-boiling polar solvent such as n-Butanol or NMP (5 mL). Add DIPEA (2.0 equiv, 4 mmol).

  • Reaction: Seal the vial and irradiate in a microwave reactor at 130-150 °C for 30-60 minutes. Rationale: Microwave irradiation provides the rapid, intense heating required to break the strong C2-Cl bond without causing prolonged thermal degradation of the existing functional groups.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water (to remove NMP/n-Butanol) and brine. Purify via preparative HPLC to yield the fully functionalized 2,4,7-trisubstituted pyrido[2,3-d]pyrimidine-6-carbonitrile.

References

  • Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. Organic Process Research & Development. URL:[Link]

  • Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. ACS Medicinal Chemistry Letters. URL:[Link]

Sources

Method

Preparation of pharmaceutical intermediates using 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile

An Application Guide to the Synthesis of Pharmaceutical Intermediates Using 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile Introduction: The Pyrido[2,3-d]pyrimidine Scaffold in Modern Drug Discovery The pyrido[2,3...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of Pharmaceutical Intermediates Using 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile

Introduction: The Pyrido[2,3-d]pyrimidine Scaffold in Modern Drug Discovery

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its structural similarity to purine nucleobases allows it to interact with a wide range of biological targets, particularly protein kinases, which are pivotal in cellular signaling pathways.[3] Dysregulation of these pathways is a hallmark of many diseases, including cancer, inflammation, and viral infections.[4][5] Consequently, pyridopyrimidine derivatives have been extensively developed as potent and selective kinase inhibitors.[3][6]

This guide focuses on a highly functionalized and versatile starting material: 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile . The presence of three distinct chlorine atoms, each with differential reactivity, alongside a nitrile group, makes this molecule an exceptionally powerful building block for creating diverse molecular libraries. The electron-withdrawing nature of the pyrimidine ring, the fused pyridine ring, and the cyano group at C6 significantly activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr), which is the primary transformation discussed herein.[7][8]

This document serves as a technical resource for researchers and scientists in drug development, providing a detailed exploration of the reactivity of this scaffold and step-by-step protocols for its strategic functionalization to generate advanced pharmaceutical intermediates.

Part 1: Understanding the Reactivity Profile

The synthetic utility of 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile stems from the hierarchical reactivity of its three chloro-substituents. This regioselectivity allows for a controlled, stepwise introduction of different functional groups, which is essential for structure-activity relationship (SAR) studies.

The reactivity is governed by the principles of nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8] The rate of this reaction is dramatically enhanced by the presence of electron-withdrawing groups that can stabilize this negative charge.[7]

In this scaffold, the nitrogen atoms of the pyridopyrimidine rings and the C6-carbonitrile group act as powerful electron-withdrawing groups. Their positions relative to the chloro-substituents dictate the reactivity order.

  • C4-Cl (Most Reactive): The C4 position is the most electrophilic and, therefore, the most susceptible to nucleophilic attack. It is flanked by two ring nitrogens (N3 and the pyridine N), which provide strong resonance stabilization for the Meisenheimer intermediate. This position typically reacts under mild conditions (e.g., room temperature or gentle heating) with a wide range of nucleophiles.[9]

  • C2-Cl (Intermediate Reactivity): The C2 position is the second most reactive. While also activated by the pyrimidine ring nitrogens, its activation is generally less pronounced than that of the C4 position. Substitution at C2 often requires slightly more forcing conditions, such as elevated temperatures, after the C4 position has been functionalized.[10][11]

  • C7-Cl (Least Reactive): The C7 position on the pyridine ring is the least reactive towards SNAr. Its activation is primarily from the pyridine nitrogen and the C6-nitrile. To achieve substitution at this site, harsher conditions (e.g., high temperatures, microwave irradiation) or a switch in reaction mechanism to transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) is often necessary.[1][11]

This predictable reactivity hierarchy is the cornerstone of synthetic design using this scaffold.

G Start 2,4,7-Trichloropyrido[2,3-d]pyrimidine -6-carbonitrile C4 C4-Cl Substitution (Most Reactive) Start->C4 Mild Conditions (e.g., R-NH₂, RT) Intermediate1 4-Substituted-2,7-dichloro- pyridopyrimidine Intermediate C4->Intermediate1 C2 C2-Cl Substitution (Intermediate Reactivity) Intermediate2 2,4-Disubstituted-7-chloro- pyridopyrimidine Intermediate C2->Intermediate2 C7 C7-Cl Functionalization (Least Reactive) Final Fully Functionalized Pharmaceutical Intermediate C7->Final Intermediate1->C2 Moderate Conditions (e.g., R'-NH₂, ΔT) Intermediate2->C7 Forcing Conditions (e.g., SNAr, Suzuki, Buchwald)

Caption: Reactivity hierarchy and stepwise functionalization strategy.

Part 2: Synthesis of the Starting Material

A definitive synthesis for 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile is not widely published, however, a logical and common approach involves the aggressive chlorination of a corresponding poly-hydroxy precursor. Such precursors can often be assembled through multicomponent reactions.[12][13][14] A plausible final step is the treatment of the corresponding pyrido[2,3-d]pyrimidine-2,4,7-trione with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with additives like phosphorus pentachloride (PCl₅) or a tertiary amine base.

Protocol 1: Synthesis of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile

This protocol is a representative example based on standard chlorination procedures for N-heterocycles.[15]

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione-6-carbonitrile (1.0 equiv).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 10-15 equiv). To facilitate the reaction, add N,N-dimethylaniline (1.5 equiv) dropwise. Caution: POCl₃ is highly corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-8 hours. Monitor the reaction's progress by taking small aliquots, quenching them carefully, and analyzing by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This is a highly exothermic process.

  • Neutralization and Extraction: The resulting acidic aqueous solution is carefully neutralized with a saturated solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) until the pH is ~7-8. The crude product often precipitates and can be collected by vacuum filtration. If it remains in solution, extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid is then purified by column chromatography on silica gel to yield the final product.

Part 3: Stepwise Functionalization Protocols

The following protocols detail the selective, sequential substitution at the C4, C2, and C7 positions.

Protocol 2: Selective C4-Amination

This protocol describes the substitution of the most reactive C4-chloride with a primary or secondary amine.

  • Reaction Setup: Dissolve 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile (1.0 equiv) in a suitable aprotic solvent like tetrahydrofuran (THF), 1,4-dioxane, or N,N-dimethylformamide (DMF) in a round-bottom flask.

  • Nucleophile & Base Addition: Add the desired amine (1.1-1.2 equiv) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 equiv) to scavenge the HCl byproduct.

  • Reaction Execution: Stir the mixture at room temperature for 2-6 hours. The reaction is typically rapid. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate or DCM and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain the 4-amino-2,7-dichloropyrido[2,3-d]pyrimidine-6-carbonitrile intermediate.

ParameterConditionRationale
Solvent THF, Dioxane, DMFAprotic solvents to avoid side reactions with the starting material.
Temperature 0 °C to Room TempMild conditions are sufficient for the highly reactive C4 position.
Base DIPEA, TEAScavenges HCl byproduct without competing as a nucleophile.
Stoichiometry ~1.1 equiv AmineA slight excess of the nucleophile ensures complete conversion.
Protocol 3: Subsequent C2-Substitution

Using the product from Protocol 2, the C2-chloride can be displaced. This step typically requires more energy.

  • Reaction Setup: In a sealable reaction vessel or microwave vial, dissolve the 4-amino-2,7-dichloro intermediate (1.0 equiv) in a high-boiling point solvent like 1,4-dioxane, DMF, or N-methyl-2-pyrrolidone (NMP).

  • Nucleophile & Base Addition: Add the second, distinct nucleophile (e.g., a different amine, an alcohol, or thiol) (1.5-2.0 equiv) and a suitable base (e.g., K₂CO₃ for alcohols/thiols, DIPEA for amines) (2.0-3.0 equiv).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 80-120 °C for 6-24 hours. Alternatively, use microwave irradiation (e.g., 150 °C for 30-60 minutes) to accelerate the reaction.[9] Monitor progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. For reactions in DMF or NMP, a more extensive aqueous wash may be required.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the 2,4-disubstituted-7-chloropyrido[2,3-d]pyrimidine-6-carbonitrile.

Protocol 4: Final C7-Functionalization via Suzuki Coupling

The final C7-chloride is robust and often requires metal catalysis for efficient C-C bond formation. The Suzuki-Miyaura cross-coupling is a powerful method for this transformation.[1]

  • Reaction Setup: In an oven-dried Schlenk tube or microwave vial, combine the 2,4-disubstituted-7-chloro intermediate (1.0 equiv), the desired aryl or heteroaryl boronic acid (or pinacol ester) (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.10 equiv), and a base, typically aqueous K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon). Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the mixture to 90-110 °C (or via microwave) until the starting material is consumed, as monitored by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Filter the organic layer through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with brine, dry over Na₂SO₄, and concentrate. Purify the final product by column chromatography or preparative HPLC.

G Start Start: 2,4,7-Trichloro...carbonitrile Protocol2 Protocol 2: C4-Amination Reagents: R¹-NH₂, DIPEA Conditions: THF, RT Start:f0->Protocol2:f0 Intermediate1 Intermediate 1: 4-Amino-2,7-dichloro... Protocol2:f0->Intermediate1:f0 Protocol3 Protocol 3: C2-Substitution Reagents: R²-XH (X=NH,O,S), Base Conditions: Dioxane, 100°C or MW Intermediate1:f0->Protocol3:f0 Intermediate2 Intermediate 2: 2,4-Disubstituted-7-chloro... Protocol3:f0->Intermediate2:f0 Protocol4 Protocol 4: C7-Coupling Reagents: R³-B(OH)₂, Pd Catalyst, Base Conditions: Dioxane/H₂O, 100°C Intermediate2:f0->Protocol4:f0 Final Final Product: Trisubstituted Pharmaceutical Intermediate Protocol4:f0->Final:f0

Caption: Experimental workflow for sequential functionalization.

Conclusion

2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile is a high-value, versatile scaffold for the synthesis of complex pharmaceutical intermediates. Its well-defined and predictable reactivity hierarchy allows for the controlled and sequential introduction of diverse chemical functionalities. By mastering the principles of nucleophilic aromatic substitution and modern cross-coupling reactions, drug discovery scientists can leverage this building block to rapidly generate libraries of novel compounds, accelerating the development of next-generation therapeutics, particularly in the field of kinase inhibitors. The protocols and strategies outlined in this guide provide a robust framework for unlocking the full synthetic potential of this powerful intermediate.

References

  • International Journal of Pharmaceutical Sciences. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance.
  • PMC.
  • Research Journal of Pharmacy and Technology. (2017). An Insight into the Therapeutic Potential of Pyridopyrimidines as Anticancer Agents.
  • Journal of Pharmaceutical Research International. (2021). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview.
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • International Journal of Latest Pharmaceutical Research. (2011). synthesis and biological studies of trihydro pyrido [2, 3-d] pyrimidines 6 –carbonitrile.
  • PMC. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors.
  • SCIRP. (2022). One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)
  • PMC. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
  • ResearchGate. Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine | Request PDF.
  • RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
  • BenchChem. (2025).
  • Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
  • Der Pharma Chemica. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • JOCPR. The chemistry of pyrido[2,3-d]pyrimidines.
  • PMC. (2025).
  • ACS Publications. (2012). Access and Regioselective Transformations of 6-Substituted 4-Aryl-2,8-dichloropyrido[3,2-d]pyrimidine Compounds | The Journal of Organic Chemistry.
  • Organic Chemistry Research.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine.
  • Wikipedia.
  • PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature and time for pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives. This guide is designed to provide y...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives. This guide is designed to provide you, as a Senior Application Scientist, with field-proven insights and troubleshooting strategies to optimize your reaction conditions, specifically focusing on the critical interplay of temperature and time. The synthesis of this scaffold, often involving a multicomponent reaction, is a powerful route to biologically significant molecules, but its success hinges on precise control of reaction parameters.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions to streamline your experimental workflow.

Question 1: My reaction is resulting in a very low yield, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion is a frequent challenge and can be attributed to several factors ranging from reagent quality to suboptimal reaction conditions. The primary cause is often insufficient energy to overcome the activation barrier of the rate-determining step, which in many multicomponent syntheses of this scaffold is the initial C-C bond formation (e.g., Knoevenagel condensation).[1][2]

Potential Causes & Solutions:

  • Suboptimal Temperature: The reaction may lack the necessary thermal energy.

    • Action: Incrementally increase the reaction temperature in 10 °C intervals. If using conventional heating like reflux, ensure the chosen solvent has a boiling point that allows for an effective temperature. For instance, reactions refluxed in ethanol will proceed at a lower temperature than those in DMF.[3][4] Monitor each temperature point by Thin Layer Chromatography (TLC) to observe the consumption of starting materials.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Action: At a fixed, optimized temperature, run time-course experiments. Take aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours) and analyze them by TLC or LC-MS to determine the point at which the product concentration plateaus and starting materials are consumed. Some documented syntheses require reflux for several hours (3 to 10 hours).[3]

  • Catalyst Inefficiency: The catalyst, whether acidic or basic, may be inactive or used in a suboptimal amount.

    • Action: Ensure your catalyst is active and anhydrous where required.[5] For solid catalysts, ensure they are properly activated and have a high surface area. Experiment with catalyst loading (e.g., 10-20 mol%) to find the optimal concentration.[6]

  • Purity of Starting Materials: Impurities, especially water, can inhibit the reaction.[5]

    • Action: Use high-purity, dry reagents and solvents. Ensure starting materials like 6-aminouracil derivatives are thoroughly dried before use.[5]

G start Low Yield Issue Identified purity Verify Purity & Anhydrous Conditions of All Reagents start->purity purity->start [Impure/Wet] Purify/Dry Reagents catalyst Check Catalyst Activity & Loading purity->catalyst [Reagents OK] catalyst->start [Inactive] Replace/Regenerate Catalyst temp_time Systematically Optimize Temperature & Time catalyst->temp_time [Catalyst OK] temp_time->start [No Improvement] Re-evaluate Overall Strategy monitoring Monitor Progress with TLC/LC-MS temp_time->monitoring resolution Improved Yield monitoring->resolution

Sources

Optimization

Best purification and recrystallization methods for crude 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile

Troubleshooting & Purification Guide: 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlen...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting & Purification Guide: 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of highly functionalized heteroaromatics. The compound 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile is a critical, highly electrophilic intermediate used in the synthesis of advanced kinase inhibitors (e.g., DHFR, mTOR, and CDK4/6 targets) 1.

However, its structural design makes it notoriously difficult to purify. The combination of three labile C–Cl bonds, three electron-withdrawing ring nitrogens, and a strongly withdrawing C6-carbonitrile group creates an exceptionally electron-deficient core. This guide provides field-proven, self-validating methodologies to overcome hydrolysis and degradation during purification.

Section 1: Troubleshooting FAQs

Q1: My crude product turns into a sticky brown tar during standard silica gel chromatography. What is happening? A1: You are observing silica-catalyzed hydrolysis. The C4 and C7 chlorides are highly activated by the adjacent ring nitrogens and the C6-nitrile group 2. Standard silica gel is slightly acidic and retains ambient moisture. When your compound interacts with this high-surface-area stationary phase, water acts as a nucleophile, rapidly displacing the chlorides via Nucleophilic Aromatic Substitution ( SN​Ar ) to form the corresponding oxo/hydroxypyrimidines. Actionable Fix: Avoid standard silica. Default to anhydrous recrystallization. If chromatography is unavoidable, use strictly anhydrous eluents and dry-load your sample onto Celite, not silica.

Q2: I attempted to recrystallize the crude solid from methanol, but my LC-MS shows a mass +28 Da higher than expected. Why? A2: Methanol is a polar protic nucleophile. Because the C7 position is activated by both the N8 nitrogen and the ortho-carbonitrile group, methanol easily undergoes an SN​Ar reaction at room temperature, displacing the C7 or C4 chloride to form a methoxy ether derivative (+28 Da net change: -Cl +OMe). Actionable Fix: Never use alcohols, primary/secondary amines, or aqueous solvent mixtures. Restrict your solvent palette to aprotic, non-nucleophilic options.

Q3: How do I remove residual POCl3​ from the chlorination step before purification without using an aqueous quench? A3: Quenching the chlorination reaction with ice/water will destroy your product 3. Instead, utilize azeotropic distillation. Co-evaporate the crude reaction mixture with anhydrous toluene (3–4 times) under reduced pressure. Toluene forms an azeotrope with POCl3​ , effectively stripping the reactive volatiles without introducing moisture.

Section 2: Quantitative Data & Solvent Compatibility

To design a successful purification workflow, you must strictly adhere to the solvent compatibilities outlined below.

Solvent / ReagentClassificationCompatibilityMechanistic Rationale
Methanol / Ethanol Polar Protic❌ IncompatibleRapid SN​Ar displacement of C4/C7 chlorides forming stable ethers.
Water / Brine Protic / Aqueous❌ IncompatibleRapid hydrolysis of C–Cl bonds to corresponding oxo-derivatives.
Dichloromethane (DCM) Polar Aprotic✅ CompatibleNon-nucleophilic; provides excellent solubility for the crude mixture.
Toluene Non-polar Aprotic✅ CompatibleIdeal for azeotropic removal of POCl3​ and as a primary recrystallization solvent.
Hexanes / Heptane Non-polar✅ CompatiblePoor solubility makes it the perfect anti-solvent for precipitation.
Section 3: Visual Decision Workflow

Before proceeding to the laboratory, assess your crude purity to determine the correct purification trajectory.

PurificationWorkflow Start Crude 2,4,7-Trichloro- pyrido[2,3-d]pyrimidine- 6-carbonitrile Evaluate Evaluate Crude Purity (1H NMR in dry CDCl3) Start->Evaluate HighPurity Purity > 80% (Preferred Path) Evaluate->HighPurity LowPurity Purity < 80% (High Byproduct Load) Evaluate->LowPurity Recryst Anhydrous Recrystallization (Toluene / Hexanes) HighPurity->Recryst Chromatography Rapid Flash Chromatography (Anhydrous Conditions) LowPurity->Chromatography Pure Pure Product Store at -20°C under Ar Recryst->Pure DryLoad Dry Load onto Celite (Avoid Silica Contact) Chromatography->DryLoad Elute Elute: EtOAc/Hexane (Monitor closely) DryLoad->Elute Elute->Pure

Caption: Decision matrix for the purification of highly reactive pyrido[2,3-d]pyrimidine scaffolds.

Section 4: Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation check is successful.

Method A: Anhydrous Recrystallization (Preferred)

Use this method if crude purity is >80%. It minimizes surface-area contact with reactive stationary phases.

  • Volatile Stripping: Dissolve the crude residue in anhydrous toluene (10 mL/g) and concentrate under reduced pressure. Repeat 3 times.

    • Validation Check: Analyze an aliquot via 1H NMR in dry CDCl3​ . The baseline should be clean of broad acidic peaks, confirming the removal of residual POCl3​ / HCl .

  • Dissolution: Suspend the solid in minimal hot anhydrous toluene (approx. 5–8 volumes) under an argon atmosphere at 80°C.

    • Validation Check: The solution should become mostly homogeneous. If a heavy, dark oil remains undissolved at the bottom of the flask, this is likely polymeric degradation material. Decant the supernatant and discard the oil to prevent contamination of the crystal lattice.

  • Hot Filtration: Filter the hot solution quickly through a thin pad of dry Celite into a pre-warmed, argon-flushed receiving flask.

  • Crystallization: Slowly add anhydrous hexanes dropwise until slight turbidity persists. Allow the flask to cool to room temperature undisturbed, then transfer to a 0°C bath for 2 hours.

  • Isolation: Filter the resulting crystals under a blanket of argon. Wash with cold anhydrous hexanes and dry under high vacuum.

Method B: Moisture-Free Flash Chromatography

Use this method only if the crude mixture is highly complex (<80% purity).

  • Dry Loading (Critical Step): Dissolve the crude product in anhydrous DCM. Add oven-dried Celite (diatomaceous earth) to the flask. Do not use silica gel. Evaporate the DCM carefully under reduced pressure.

    • Validation Check: The Celite powder must be completely free-flowing and dry to the touch. If it clumps, residual solvent or moisture is present, which will cause band broadening and immediate hydrolysis on the column.

  • Column Preparation: Pack a column with neutral, high-quality silica gel using strictly anhydrous Hexanes.

  • Elution: Load the Celite mixture and elute rapidly using a gradient of anhydrous Ethyl Acetate in Hexanes (typically 5% to 20% EtOAc).

    • Validation Check: Run the column as fast as safely possible (Flash). The longer the compound sits on the silica, the lower your yield will be due to on-column degradation.

  • Storage: Immediately concentrate the pure fractions and store the solid under argon at -20°C.

Section 5: References
  • ChemicalBook. 2,4,7-Trichloropyrido[2,3-d]pyrimidine | 938443-20-0. Available at:

  • MDPI Pharmaceuticals. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d],[3,4-d] and [4,3-d]pyrimidine Derivatives. Available at:

  • Thieme Connect. Product Class 19: Pyridopyrimidines. Available at:

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile Coupling Reactions

Welcome to the Application Scientist Support Center. This guide is designed for researchers, synthetic chemists, and drug discovery professionals working with the highly functionalized 2,4,7-trichloropyrido[2,3-d]pyrimid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, synthetic chemists, and drug discovery professionals working with the highly functionalized 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile scaffold. While this bicyclic system is a privileged structure in kinase inhibitor design, differentiating the three chloro groups (C2, C4, C7) and overcoming the severe steric hindrance at the C7 position requires precise control over reaction conditions, ligand selection, and nucleophile kinetics.

FAQ 1: Regioselectivity & Order of Addition

Q: When performing sequential nucleophilic aromatic substitutions (SNAr) or cross-couplings on 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile, which position reacts first?

A: The intrinsic reactivity of the chloro groups is dictated by the electronic pull of the heteroatoms, following the order: C4 > C7 > C2 .

  • C4 Position (Most Reactive): The C4 chloro group is highly activated by the strong electron-withdrawing effect of the two pyrimidine ring nitrogens (N1 and N3) via alpha and gamma relationships. It readily undergoes SNAr with primary and secondary amines at room temperature or under mild heating.

  • C7 Position (Moderately Reactive but Sterically Hindered): The C7 position is electronically activated by the pyridine nitrogen (N8) and the strongly electron-withdrawing 6-carbonitrile group. However, the adjacent 6-CN group exerts massive steric bulk, physically blocking the approach of bulky nucleophiles or sterically demanding palladium-ligand complexes.

  • C2 Position (Least Reactive): Sandwiched between N1 and N3, the C2 position is the least reactive toward SNAr and is typically functionalized last using harsher conditions or palladium-catalyzed cross-coupling.

Regioselectivity Start 2,4,7-Trichloro Core C4 1st Substitution (C4 Position) Mild SNAr Start->C4 High Reactivity C7 2nd Substitution (C7 Position) Harsh SNAr / Pd-Catalyzed C4->C7 Steric Hindrance at C7 C2 3rd Substitution (C2 Position) Pd-Catalyzed Coupling C7->C2 Lowest Reactivity

Regioselective substitution workflow for the 2,4,7-trichloropyrido[2,3-d]pyrimidine scaffold.

FAQ 2: Overcoming Steric Hindrance at the C7 Position

Q: My Buchwald-Hartwig aminations fail at the 7-position when using bulky anilines. How can I overcome the steric block caused by the adjacent 6-carbonitrile group?

A: The 6-carbonitrile group creates a severe steric wall that impedes the approach of bulky palladium-ligand complexes during the oxidative addition and transmetalation steps. When using standard bulky biaryl phosphine ligands like XPhos , the bulky ortho-isopropyl groups clash with the steric bulk of the substrate, preventing the catalytic cycle from proceeding[1].

The Solution: Switch to SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). As demonstrated in the synthesis of pyrido[2,3-d]pyrimidine analogues, the smaller ortho-methoxy groups of SPhos (compared to the isopropyl groups of XPhos) significantly reduce the steric profile of the active Pd-complex[1]. This allows the palladium center to access the hindered C7 position while still providing enough electron density to facilitate the coupling of deactivated aryl chlorides.

StericModel Substrate C7-Chloro Position Blocked by 6-CN Success Successful Buchwald-Hartwig Coupling Substrate->Success Fail Steric Clash (No Reaction) Substrate->Fail XPhos Pd-XPhos Complex Bulky ortho-isopropyls XPhos->Substrate Attempted Approach SPhos Pd-SPhos Complex Smaller ortho-methoxys SPhos->Substrate Accessible Approach

Ligand steric profiles dictate the success of Pd-catalyzed coupling at the hindered C7 position.

FAQ 3: SNAr at C7 with Bulky Amines

Q: I am trying to introduce a substituted piperazine at the 7-position via SNAr, but I only recover starting material. What are the optimal conditions?

A: Forcing a bulky secondary amine into the C7 position via SNAr requires maximizing the kinetic energy of the system and the nucleophilicity of the amine to overcome the 6-CN steric repulsion.

  • Solvent: Use polar aprotic solvents like NMP or DMSO. These solvents poorly solvate anions and amines, thereby increasing their effective nucleophilicity.

  • Base: Use a non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) to scavenge HCl without competing for the electrophilic center.

  • Energy: Conventional heating is often insufficient. Microwave irradiation at 120–150 °C for 15–30 minutes is highly recommended to overcome the high activation energy barrier.

Data Presentation: Ligand Selection Guide

Use the following data matrix to select the appropriate ligand for your cross-coupling step based on the target position on the pyrido[2,3-d]pyrimidine core.

LigandSteric Profile (ortho-substituents)Efficacy at C4 PositionEfficacy at C7 Position (Next to 6-CN)Recommended Application
XPhos Very Bulky (Isopropyl)ExcellentPoor (Steric Clash)[1]C4 or C2 Amination with primary amines
SPhos Moderate (Methoxy)ExcellentExcellent [1]C7 Buchwald-Hartwig Amination
RuPhos Bulky (Isopropoxy)GoodModerateC2/C4 Coupling with secondary amines
BrettPhos Very Bulky (Triisopropyl)GoodPoorC2 Amination (post C4/C7 substitution)
Experimental Protocols

To ensure reproducibility and self-validation, follow these optimized, step-by-step methodologies.

Protocol 1: Regioselective C4-Amination (SNAr)

Objective: Selectively substitute the C4-chloro group while leaving C2 and C7 intact.

  • Preparation: Dissolve 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile (1.0 eq) in anhydrous THF (0.1 M concentration) under an inert atmosphere (N2 or Ar).

  • Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (1.2 eq) followed by the dropwise addition of the primary amine (1.0 eq) dissolved in THF.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor via LC-MS. The C4 position will react rapidly.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Validation: 1H-NMR should show the disappearance of the amine protons and a shift in the pyrimidine core signals. The retention of the C2 and C7 chloro groups must be confirmed via mass spectrometry isotopic patterns (showing a characteristic dichloro isotope cluster).

Protocol 2: Sterically Hindered C7-Buchwald-Hartwig Amination

Objective: Couple a bulky aniline at the C7 position after C4 has been functionalized.

  • Preparation: In an oven-dried microwave vial, combine the C4-substituted-2,7-dichloropyrido[2,3-d]pyrimidine-6-carbonitrile intermediate (1.0 eq), the bulky aniline (1.2 eq), and Cs2CO3 (2.0 eq).

  • Catalyst/Ligand: Add Pd(OAc)2 (5 mol%) and SPhos (10 mol%)[1].

  • Solvent: Add anhydrous, degassed 1,4-dioxane (0.1 M). Seal the vial and purge with Argon for 5 minutes.

  • Reaction: Heat the mixture in a microwave reactor at 110 °C for 45 minutes.

  • Workup: Filter the crude mixture through a pad of Celite, eluting with EtOAc. Concentrate the filtrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Validation: The success of the reaction is validated by the presence of the coupled product mass in LC-MS and the characteristic downfield shift of the C7-NH proton in 1H-NMR (typically >8.5 ppm due to hydrogen bonding or deshielding from the adjacent 6-CN group).

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Optimization

Technical Support Center: Handling &amp; Reactivity of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile

Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and synthetic chemists working with highly electron-deficient polyhalogenated heterocycles. Mechanistic Insig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and synthetic chemists working with highly electron-deficient polyhalogenated heterocycles.

Mechanistic Insights: The "Why" Behind the Reactivity

The pyrido[2,3-d]pyrimidine core is an inherently electron-deficient heteroaromatic system[1]. When functionalized with three chlorine atoms (positions 2, 4, and 7) and a strongly electron-withdrawing carbonitrile group at position 6, the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule is drastically lowered[2].

This specific substitution pattern creates a highly reactive electrophilic landscape[3]:

  • C4 Position: Gamma to N1 and alpha to N3, this is typically the most reactive site toward Nucleophilic Aromatic Substitution (SNAr)[2].

  • C7 Position: Alpha to the pyridine nitrogen (N8) and directly ortho to the 6-carbonitrile group. The inductive and resonance pull of the -CN group makes C7 highly competitive with C4[4].

  • C2 Position: Sandwiched between two nitrogens, it is reactive but generally requires harsher conditions (higher temperatures) to undergo substitution compared to C4 and C7[5].

In basic media, the primary failure mode is unwanted dechlorination . This manifests either as hydrolytic degradation (where trace water and base convert the C-Cl bonds to C-OH, immediately tautomerizing to the thermodynamically stable 4-oxo or 7-oxo derivatives) or as competitive, unselective substitution by the base itself.

Visualizing the Problem

Pathway SM 2,4,7-Trichloro Core (Highly Electrophilic) Cond1 Basic Media + Trace H2O SM->Cond1 Cond2 Anhydrous + Non-Nucleophilic Base (e.g., DIPEA, -78°C) SM->Cond2 Cond3 Excess Nucleophilic Base / RT SM->Cond3 Hyd Unwanted Hydrolysis (C4/C7-Oxo Derivatives) Cond1->Hyd Des Controlled Selective Reaction (e.g., C4-SNAr) Cond2->Des Side Unwanted Dechlorination (C7/C2 Substitution) Cond3->Side

Mechanistic pathways of 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile in basic media.

Troubleshooting Guide & FAQs

Q1: Why does my starting material rapidly degrade into highly polar baseline spots on TLC when using potassium carbonate ( K2​CO3​ )? Causality: Inorganic bases like K2​CO3​ are highly hygroscopic. In the presence of even trace amounts of water, hydroxide ions are generated. Because the C4 and C7 positions are extremely electrophilic, hydroxide rapidly displaces the chlorides. The resulting hydroxy-derivatives immediately tautomerize to the 4-oxo or 7-oxo forms, acting as an irreversible thermodynamic sink that consumes your starting material[5]. Solution: Switch to strictly anhydrous conditions. Flame-dry all glassware, use solvents dried over activated molecular sieves, and replace K2​CO3​ with a non-nucleophilic organic base (e.g., DIPEA) or rigorously flame-dried Cs2​CO3​ handled inside a glovebox.

Q2: I am attempting a selective C4-amination, but I am observing a mixture of C4 and C7 substituted products. How do I prevent unwanted C7 dechlorination? Causality: While C4 is typically the most reactive site in pyrimidines, the 6-carbonitrile group strongly activates the adjacent C7 position, making its reactivity highly competitive[4]. At room temperature, or in the presence of excess base/nucleophile, the reaction escapes kinetic control, leading to over-reaction. Solution: Force the reaction into a strict kinetic regime. Lower the temperature to -78 °C. Add your nucleophile dropwise to maintain a low localized concentration, and use exactly 1.0 equivalent of the nucleophile with 1.1 equivalents of a non-nucleophilic base.

Q3: Can I use triethylamine (TEA) or sodium methoxide as my base? Causality: No. TEA often contains trace secondary amines (e.g., diethylamine) which act as potent nucleophiles and will attack the core. Sodium methoxide is a hard, unhindered nucleophile that will rapidly induce unwanted methoxy-dechlorination at both C4 and C7. Solution: Rely exclusively on sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA), DBU, or 2,6-lutidine to act purely as proton sponges without participating in SNAr.

Quantitative Reactivity Profiling

To successfully manipulate this compound, you must respect the hierarchy of its leaving groups. The table below summarizes the relative reactivity and primary failure modes for each chlorinated position.

PositionRelative ElectrophilicityPrimary Failure Mode in Basic MediaMitigation Strategy
C4 HighestRapid hydrolysis to 4-oxo derivativeAnhydrous conditions, cryogenic temp (-78 °C).
C7 Very High (Activated by 6-CN)Competitive SNAr / HydrolysisStrict stoichiometric control (1.0 eq nucleophile).
C2 ModerateOver-reaction at RT or elevated tempsKeep temperature < 0 °C during initial functionalization.

Standard Operating Protocol (SOP)

Protocol: Anhydrous Base-Mediated C4-Selective Functionalization This protocol is designed as a self-validating system to ensure kinetic control and prevent unwanted C7/C2 dechlorination or hydrolysis.

  • Equipment Preparation: Flame-dry a Schlenk flask under high vacuum and backfill with dry Argon. Repeat this purge cycle three times.

  • Dissolution: Dissolve 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile (1.0 eq) in anhydrous THF (stored over activated 3Å molecular sieves, verified <50 ppm H2​O ).

  • Temperature Control: Submerge the reaction flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.1 eq) dropwise via a gas-tight syringe. Note: The solution should remain clear; any immediate precipitation indicates moisture contamination.

  • Nucleophile Addition: Dissolve the desired nucleophile (1.0 eq) in anhydrous THF and add it dropwise over 30 minutes using a syringe pump to prevent localized concentration spikes.

  • In-Process Validation: Before quenching, withdraw a 10 µL aliquot, dilute in anhydrous acetonitrile, and analyze via LC-MS. The presence of a single major peak corresponding to the mono-substituted mass confirms kinetic control. If a di-substituted mass is observed, the nucleophile addition rate must be reduced in future runs.

  • Quenching: Quench the reaction at -78 °C with cold saturated aqueous NH4​Cl . This neutralizes the base before the system warms up, preventing unwanted C7/C2 dechlorination during the temperature ramp to room temperature.

References

  • Source: researchgate.
  • Source: benchchem.
  • Source: thieme-connect.
  • Source: mdpi.
  • Source: benchchem.

Sources

Troubleshooting

Stability issues and storage conditions for 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile

Technical Support Center: 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile Introduction: Welcome to the technical support guide for 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile (CAS No. 938443-20-0).

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile

Introduction: Welcome to the technical support guide for 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile (CAS No. 938443-20-0). This molecule is a highly functionalized heterocyclic compound, serving as a critical building block in medicinal chemistry and drug discovery. Its unique structure, featuring a fused pyridopyrimidine core with multiple reactive chlorine substituents, makes it an invaluable precursor for synthesizing a range of kinase inhibitors and other targeted therapeutics.[1][2][3] However, this high reactivity also presents specific challenges regarding its stability and handling. This guide is designed for researchers and drug development professionals to provide in-depth troubleshooting advice and best practices for ensuring the integrity and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile?

A1: To ensure maximum stability and prevent degradation, the compound should be stored at 2-8°C . It is crucial to keep the container tightly sealed and protected from both light and moisture.[4] For optimal preservation, storage under an inert atmosphere, such as argon or nitrogen, is strongly recommended.

Q2: My solid compound has developed a yellow or brownish tint over time. What does this indicate, and is it still usable?

A2: The appearance of a yellow to brown color in this compound, which is typically a white to light yellow solid, is often an indication of degradation. Chlorinated heterocyclic compounds can be susceptible to forming colored by-products upon exposure to air, light, or moisture.[4] While slight discoloration may not significantly impact every application, it suggests the presence of impurities. We recommend performing a purity analysis (e.g., LC-MS or NMR) before use. For sensitive downstream applications, such as kinase assays or in vivo studies, using a fresh, pure lot is advisable to ensure reproducible results.

Q3: Why is an inert atmosphere so strongly recommended for this compound?

A3: The three chlorine atoms on the pyridopyrimidine ring are electron-withdrawing, making the ring susceptible to nucleophilic attack. Atmospheric moisture (water) can act as a nucleophile, leading to gradual hydrolysis of the chloro groups. This not only consumes your starting material but also introduces difficult-to-remove hydroxylated impurities, which can complicate subsequent reactions and purification steps. Storing under an inert atmosphere minimizes contact with moisture and oxygen, preserving the compound's structural integrity.[4][5]

Q4: I am observing streaking and multiple spots on my TLC plate when analyzing the compound on silica gel. Is this normal?

A4: This is a common issue with chlorinated heterocyclic compounds.[4] The presence of multiple chlorine atoms can affect the stability of the heterocyclic ring, potentially leading to degradation on acidic stationary phases like standard silica gel.[4] The Lewis acidic sites on the silica surface can catalyze the decomposition of the compound, resulting in streaking or the appearance of new spots.

  • Troubleshooting Tip: To mitigate this, you can try neutralizing the silica gel by preparing your TLC plates or column slurry with a solvent system containing a small amount of a basic modifier, such as triethylamine (~0.1-1%). Alternatively, using a less acidic stationary phase like alumina may be beneficial.

Q5: What are the most critical safety precautions I should take when handling this compound?

A5: 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile may cause serious eye irritation and potential allergic skin reactions. Therefore, standard laboratory safety protocols for handling hazardous chemicals are mandatory.[6][7] This includes:

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves.[8]

  • Ventilation: Handle the solid and its solutions exclusively inside a certified chemical fume hood to avoid inhalation of dust or vapors.[5][8]

  • Handling: Avoid dust formation.[5] In case of spills, clean them up immediately while wearing appropriate PPE.[5] Wash hands thoroughly after handling.[6]

Troubleshooting Guide

Issue 1: Compound Degradation and Purity Loss

Researchers often face challenges with the stability of highly reactive intermediates. Degradation can occur during storage, reaction setup, or work-up, leading to low yields and complex impurity profiles.

Potential Cause Chemical Rationale Recommended Solution
Moisture/Humidity The C-Cl bonds are susceptible to nucleophilic substitution by water, leading to hydrolysis. This is often the primary degradation pathway.Always handle the solid in a glovebox or under a stream of dry inert gas. Use anhydrous solvents (preferably from a freshly opened bottle or a solvent purification system) for all reactions.
Exposure to Light Photons can provide the energy to initiate radical reactions or other degradation pathways in complex aromatic systems.Store the compound in an amber vial or a vial wrapped in aluminum foil to protect it from light.[4]
Excessive Heat Thermal energy can accelerate decomposition, especially for compounds with multiple reactive sites.[5]Store at the recommended 2-8°C. For reactions, avoid unnecessarily high temperatures or prolonged heating. If heating is required, perform it under an inert atmosphere.
Incompatible Solvents/Reagents Protic solvents (e.g., methanol, ethanol) can act as nucleophiles. Strong acids or bases can catalyze decomposition or unwanted side reactions.[5]Use aprotic solvents (e.g., THF, Dioxane, DMF, DCM) unless the protocol specifically calls for a protic one. Be mindful of reagent compatibility; for example, avoid strong, non-hindered amine bases during work-up unless they are part of the reaction.
Issue 2: Inconsistent Yields in Nucleophilic Substitution Reactions

The primary use of this compound is as an electrophile in substitution reactions. Inconsistent yields are a frequent source of frustration.

Potential Cause Chemical Rationale Recommended Solution
Poor Nucleophile Quality The nucleophile may be degraded, of low purity, or, in the case of amines or alcohols, may not have been properly dried.Use a fresh, high-purity nucleophile. If using an amine, consider freeing it from its salt form and drying it just before use.
Insufficient Base or Incorrect Base Choice Substitution reactions at the chloro-positions release HCl, which must be neutralized. If the base is too weak, the reaction mixture will become acidic, protonating the nucleophile and stopping the reaction. If the base is too strong or nucleophilic, it may compete with the desired nucleophile.Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate. Ensure at least one equivalent of base is used for each substitution event.
Solvent Purity Trace amounts of water in the reaction solvent can compete with the intended nucleophile, leading to the formation of hydrolysis by-products and reduced yield.Always use high-quality anhydrous solvents. Consider adding molecular sieves to the reaction vessel to scavenge any residual moisture.

Experimental Protocols & Workflows

Protocol 1: Standard Handling and Storage Workflow

This protocol outlines the best practices for receiving, storing, and handling the compound to maintain its integrity.

  • Receiving: Upon receipt, inspect the container seal. Do not open it until you are ready to use or aliquot the compound. Place the sealed container in a refrigerator at 2-8°C.

  • Preparation for Use: Move the sealed container from the refrigerator to a desiccator at room temperature and allow it to equilibrate for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid when the vial is opened.

  • Weighing and Aliquoting: Perform all weighing and transfers inside a glovebox or under a positive pressure of dry argon or nitrogen.

  • Resealing: After dispensing the desired amount, flush the vial headspace with inert gas, tightly reseal the container (ensuring the cap liner is in good condition), and wrap the cap with parafilm for an extra barrier.

  • Storage: Promptly return the sealed container to the 2-8°C refrigerator.

A Receive Compound B Store Sealed at 2-8°C A->B Immediate Action C Equilibrate to RT in Desiccator B->C Before Use D Weigh/Aliquot Under Inert Atmosphere C->D Critical Step E Flush Headspace with Inert Gas D->E F Reseal Tightly & Use Parafilm E->F G Return to 2-8°C Storage F->G

Caption: Workflow for maintaining compound integrity.

Protocol 2: Preparation of Stock Solutions
  • Calculate the required mass of the compound based on the desired concentration and final volume.

  • Following Protocol 1, weigh the solid directly into a clean, dry, oven- or flame-dried flask equipped with a magnetic stir bar.

  • Seal the flask with a septum and purge with inert gas (argon or nitrogen) for 5-10 minutes.

  • Using a syringe, add the required volume of anhydrous solvent (e.g., anhydrous DMF or DMSO) to the flask.

  • Stir the mixture at room temperature until all the solid has dissolved.

  • If the solution is to be stored, use a syringe to transfer it to smaller, septum-sealed vials that have been purged with inert gas. Store these aliquots at -20°C to minimize degradation.

Key Stability Factors and Degradation Pathways

The stability of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile is paramount for obtaining reliable and reproducible experimental results. The primary degradation pathways involve the nucleophilic substitution of the chlorine atoms.

cluster_compound 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile cluster_degradation Degradation Products Compound Intact Compound (High Purity) Degraded Hydrolyzed/ Oxidized Impurities (Low Purity) Moisture Moisture (Hydrolysis) Moisture->Degraded Light UV/Light (Photodecomposition) Light->Degraded Heat Excess Heat (Thermal Decomposition) Heat->Degraded pH Strong Acid/Base (Catalyzed Decomposition) pH->Degraded

Caption: Key environmental factors causing compound degradation.

References

  • Benchchem. Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
  • AiFChem. 2,4,7-Trichloropyrido[2,3-d]pyrimidine | 938443-20-0.
  • El-Sayed, N. A., et al. (2022). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC.
  • MDPI. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals.
  • El-Damasy, D. A., et al. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. PMC.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 6-Chloro-7-deazapurine.
  • RSC Publishing. (2021). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
  • MDPI. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • Cole-Parmer. (2005). Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%.
  • Capot Chemical. (2026). MSDS of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid.
  • Organic Syntheses. (2014). Working with Hazardous Chemicals.
  • ChemicalBook. (2025). 2,4,7-Trichloropyrido[2,3-d]pyrimidine | 938443-20-0.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Heterocyclic Reactivity: 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile vs. Quinazoline Analogs

Introduction: The Strategic Importance of Privileged Scaffolds In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" for their proven ability to interact with diverse biological targets. Both the quinazoline and pyrido[2,3-d]pyrimidine cores are quintessential examples of such scaffolds, forming the basis for numerous approved drugs, particularly in oncology.[1][2][3][4] Quinazoline derivatives like gefitinib and erlotinib were pioneers in targeting the Epidermal Growth Factor Receptor (EGFR), and their bioisostere cousins, the pyrido[2,3-d]pyrimidines, have been extensively explored as next-generation kinase inhibitors.[3][5]

The synthetic utility of these scaffolds hinges on their chemical reactivity, specifically the ability to selectively introduce various functional groups around the core. This guide provides an in-depth, comparative analysis of the reactivity of a highly functionalized and electron-deficient system, 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile , against its more classical chlorosubstituted quinazoline analogs. We will dissect the electronic properties that govern their reactions, provide validated experimental protocols, and discuss how understanding these differences is critical for the rational design of complex, biologically active molecules.

Part 1: Structural and Electronic Foundations of Reactivity

The fundamental difference between the two scaffolds lies in the replacement of a carbon-hydrogen (C-H) group at position 8 of the quinazoline ring with a nitrogen atom in the pyrido[2,3-d]pyrimidine system. This seemingly minor change has profound electronic consequences.

  • Quinazoline Core: A fusion of a benzene and a pyrimidine ring.[6][7] The pyrimidine ring is electron-deficient, but the overall system's electrophilicity is moderated by the fused benzene ring.

  • Pyrido[2,3-d]pyrimidine Core: A fusion of a pyridine and a pyrimidine ring. The introduction of the second nitrogen atom (at position 8) into the six-membered ring further depletes the bicyclic system of electron density. This makes the entire pyrido[2,3-d]pyrimidine scaffold significantly more electron-deficient, or "electrophilic," than its quinazoline counterpart.

The specific subject of our study, 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile, is an extreme case. It is decorated with three strongly electron-withdrawing chlorine atoms and a cyano group, rendering the heterocyclic core exceptionally reactive towards nucleophiles.

Caption: Core structures of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile and a common quinazoline analog.

Part 2: Nucleophilic Aromatic Substitution (SₙAr) – The Primary Battlefield

The most synthetically valuable reaction for these chloro-substituted heterocycles is Nucleophilic Aromatic Substitution (SₙAr). The electron-deficient nature of the rings makes the carbon atoms attached to the chlorine atoms highly electrophilic and thus susceptible to attack by nucleophiles (e.g., amines, alcohols, thiols).

Causality of Reactivity: Why the Extra Nitrogen Matters

The enhanced reactivity of the pyrido[2,3-d]pyrimidine system is a direct result of its ability to better stabilize the negative charge in the Meisenheimer intermediate—the key transition state in an SₙAr reaction. The additional nitrogen atom at position 8 acts as an electron sink, delocalizing the negative charge more effectively than the corresponding C-H group in quinazoline. This lowers the activation energy of the reaction, leading to faster reaction rates and often allowing for reactions to occur under milder conditions.

Regioselectivity: A Hierarchy of Activation

In molecules with multiple leaving groups, the site of the first substitution is governed by regioselectivity. Extensive experimental data has established a clear hierarchy.

  • 2,4-Dichloroquinazoline: Nucleophilic attack occurs preferentially at the C4 position .[8] The C4 position is more activated due to its para-relationship to the N1 nitrogen and its role as part of a vinylogous amidine system, which provides superior stabilization for the intermediate. Substitution at C2 generally requires more forcing conditions.

  • 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile: This system also exhibits a predictable order of substitution, which allows for sequential, controlled functionalization.

    • 1st Substitution (Most Reactive): C4 . Similar to quinazoline, the C4 position is the most electrophilic.

    • 2nd Substitution: C2 . After C4 is functionalized, the C2 position becomes the next most reactive site.

    • 3rd Substitution (Least Reactive): C7 . The chlorine on the pyridine portion of the scaffold is the least activated and requires the harshest conditions to displace.

This predictable regioselectivity is a powerful tool for the synthetic chemist, enabling the construction of complex, tri-substituted derivatives from a single starting material.

G cluster_0 Regioselectivity in SₙAr cluster_1 P_Start 2,4,7-Trichloropyrido[2,3-d]pyrimidine -6-carbonitrile P_Mid1 4-Amino-2,7-dichloro... P_Start->P_Mid1 1. NuH (mild) @ C4 P_Mid2 2,4-Diamino-7-chloro... P_Mid1->P_Mid2 2. NuH (moderate) @ C2 P_End 2,4,7-Triamino... P_Mid2->P_End 3. NuH (forcing) @ C7 Q_Start 2,4-Dichloroquinazoline Q_Mid 4-Amino-2-chloro... Q_Start->Q_Mid 1. NuH (mild) @ C4 Q_End 2,4-Diamino... Q_Mid->Q_End 2. NuH (forcing) @ C2

Caption: Comparative workflow for sequential nucleophilic substitution on the two scaffolds.

Comparative Data in SₙAr Reactions

The following table summarizes typical experimental observations, highlighting the increased reactivity of the pyrido[2,3-d]pyrimidine core.

ScaffoldPositionNucleophileTypical ConditionsOutcome & CommentsReference
2,4-Dichloroquinazoline C4AnilineEthanol, reflux, 2-4hHigh yield of 4-anilino product. C2 is unreactive.[8]
2,4-Dichloroquinazoline C2AnilineHigh temp (>150 °C) or acid catalysisRequired to substitute the second chlorine.[8]
Trichloropyrido[2,3-d]pyrimidine C4MorpholineRT, DMF, 1-2hRapid, high-yield reaction at room temperature.[9]
Trichloropyrido[2,3-d]pyrimidine C2AnilineReflux, 4-6hRequires more energy than C4 but less than C7.[9]
Trichloropyrido[2,3-d]pyrimidine C7AmmoniaSealed tube, 150 °CForcing conditions needed for the least reactive site.[9]

Part 3: Experimental Protocols

The following protocols are self-validating systems. Successful synthesis of the expected, regioselective product confirms the principles of reactivity discussed. Characterization by ¹H NMR, ¹³C NMR, and LC-MS is required to confirm structure and purity.

Protocol 1: Regioselective Monosubstitution at C4 of 2,4-Dichloroquinazoline

Objective: To demonstrate the preferential reactivity of the C4 position.

Workflow Diagram:

G A 1. Dissolve 2,4-dichloroquinazoline and aniline in isopropanol B 2. Add catalytic HCl A->B C 3. Reflux mixture for 3 hours (Monitor by TLC/LC-MS) B->C D 4. Cool to room temperature C->D E 5. Neutralize with aq. NaHCO₃ D->E F 6. Extract with ethyl acetate E->F G 7. Purify by column chromatography F->G H 8. Characterize product G->H

Caption: Experimental workflow for the synthesis of 4-anilino-2-chloroquinazoline.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4-dichloroquinazoline (1.0 eq) in isopropanol (10 mL per mmol).

  • Reagent Addition: Add aniline (1.1 eq) to the solution, followed by a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Allow the reaction to cool to room temperature. A precipitate of the product hydrochloride salt may form. Add saturated aqueous sodium bicarbonate solution until the mixture is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 4-anilino-2-chloroquinazoline.

Protocol 2: Regioselective Monosubstitution at C4 of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile

Objective: To demonstrate the high reactivity of the C4 position under mild conditions.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask with a magnetic stirrer, dissolve 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile (1.0 eq) in N,N-dimethylformamide (DMF) (10 mL per mmol) at 0 °C (ice bath).

  • Reagent Addition: Add morpholine (1.1 eq) dropwise to the stirred solution, followed by N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The higher reactivity of this scaffold obviates the need for heating. Monitor by TLC or LC-MS.

  • Workup: Pour the reaction mixture into ice water (50 mL). A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water, followed by a small amount of cold diethyl ether to aid in drying.

  • Purification: The precipitated product is often of high purity. If necessary, it can be recrystallized from ethanol or purified by column chromatography to yield pure 4-morpholino-2,7-dichloropyrido[2,3-d]pyrimidine-6-carbonitrile.

Part 4: Other Reaction Classes

Electrophilic Aromatic Substitution

This class of reactions is highly disfavored for both scaffolds. The pyrimidine and pyridine rings are severely electron-deficient and deactivated towards attack by electrophiles. While the benzene ring of quinazoline can undergo some electrophilic substitutions like nitration under harsh conditions, the pyrido[2,3-d]pyrimidine core is, for all practical purposes, inert to these reactions.[6][10]

Transition-Metal Catalyzed Cross-Coupling

The chloro-substituents on both scaffolds serve as excellent handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). These reactions provide powerful methods for installing carbon-carbon and carbon-nitrogen bonds.

  • Reactivity Comparison: The relative ease of oxidative addition of a palladium catalyst follows the same trend as SₙAr reactivity (C4 > C2 > C7). This allows for regioselective cross-coupling reactions, often by tuning the catalyst, ligands, and reaction temperature. The more electron-deficient C-Cl bonds of the pyrido[2,3-d]pyrimidine may undergo oxidative addition more readily than those on the quinazoline analog, sometimes allowing for lower catalyst loadings or milder conditions.

Conclusion and Outlook

The reactivity of 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile and its quinazoline analogs is a study in how subtle structural changes dictate profound chemical behavior.

Summary of Key Differences:

Feature2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrileChloro-substituted Quinazolines
Overall Reactivity (SₙAr) Very High. Activated by three chloro groups, a cyano group, and two ring systems with N atoms.High. Activated by chloro groups and the pyrimidine ring.
SₙAr Conditions Often proceeds at room temperature or with mild heating.Typically requires reflux or higher temperatures.
Regioselectivity C4 > C2 > C7C4 > C2
Electrophilic Substitution Essentially inert.Very difficult; possible only on the benzene ring under forcing conditions.
Synthetic Utility Excellent platform for sequential, regioselective diversification at three distinct positions.Excellent platform for diversification at two positions.

Field Application: For the drug development professional, this comparison is not merely academic. The enhanced, tunable reactivity of the trichloropyrido[2,3-d]pyrimidine scaffold provides a more versatile platform for generating vast chemical diversity. The ability to selectively modify three positions (C4, C2, and C7) under distinct conditions allows chemists to meticulously build structure-activity relationships (SAR) and fine-tune properties like potency, selectivity, and pharmacokinetics. While quinazolines remain a cornerstone of medicinal chemistry, the superior synthetic flexibility of highly substituted pyrido[2,3-d]pyrimidines makes them an exceptionally powerful tool in the quest for next-generation therapeutics.

References

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC. (n.d.).
  • Quinazoline - Wikipedia. (n.d.).
  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. (2021, February 1).
  • Chemistry and activity of quinazoline moiety: A systematic review study - Int J Pharm Chem Anal. (n.d.).
  • The Quinazoline Core: A Privileged Scaffold in Drug Discovery and Development - Benchchem. (n.d.).
  • Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023, January 18).
  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023, February 28).
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC. (2024, December 20).
  • The chemistry of pyrido[2,3-d]pyrimidines and their applications - SciSpace. (n.d.).
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Publishing. (n.d.).
  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - MDPI. (2019, November 16).
  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC. (n.d.).
  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC. (2019, November 16).

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Comparative

Benchmarking kinase inhibition of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its ability to mimic the adenine base of ATP and effectively target the ATP-binding site of various prote...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its ability to mimic the adenine base of ATP and effectively target the ATP-binding site of various protein kinases.[1][2] This guide provides a comparative analysis of a series of pyrido[2,3-d]pyrimidine derivatives, focusing on their structure-activity relationships (SAR) as potent tyrosine kinase inhibitors. While the specific starting scaffold of 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile is a versatile synthetic building block, this guide will focus on a well-documented series of derivatives to provide a clear and data-supported benchmark of their inhibitory potential.[3][4]

The development of small molecule kinase inhibitors is a cornerstone of targeted therapy, particularly in oncology.[5] Polypeptide growth factors like the platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and epidermal growth factor (EGF) are crucial regulators of normal cell growth, but their overexpression can drive proliferative disorders such as cancer and atherosclerosis.[6] Consequently, inhibiting the receptor tyrosine kinases (RTKs) that mediate their signaling is a validated therapeutic strategy.[6][7]

This guide will use a seminal study on a novel series of ATP-competitive pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors as a case study to explore how structural modifications to the core scaffold influence potency and selectivity.[8]

The Core Scaffold and a Lead Compound

The initial screening of a compound library for inhibitors of the FGF receptor (FGFr) and PDGF receptor (PDGFr) tyrosine kinases identified a potent lead compound: 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea (referred to as Compound 4b) .[6][7] This compound demonstrated broad activity, inhibiting PDGFr, FGFr, EGFr, and the non-receptor tyrosine kinase c-Src with IC50 values in the sub-micromolar to low-micromolar range.[8]

Comparative Analysis of Derivative Potency and Selectivity

Structure-activity relationship (SAR) studies were conducted by modifying three key positions of the lead compound (4b): the 2-position, the 6-position (the phenyl ring), and the 7-position.[6] The following table summarizes the inhibitory activity (IC50) of selected, representative derivatives against a panel of tyrosine kinases.

Compound ID6-Position Phenyl SubstitutionKey 2- or 7-Position ModificationPDGFr IC50 (µM)FGFr IC50 (µM)EGFr IC50 (µM)c-Src IC50 (µM)
4b (Lead) 2',6'-dichloro7-position: -NH-C(O)NH-C(CH3)31.110.130.450.22
4c 2',6'-dimethyl7-position: -NH-C(O)NH-C(CH3)30.950.110.210.14
4e 3',5'-dimethoxy7-position: -NH-C(O)NH-C(CH3)3>500.060 >50>50
6c 2',6'-dichloro2-position: -NH(CH2)4N(C2H5)2N/AN/AN/AN/A

Data sourced from a study on pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors.[6][7] Compound 6c was noted for enhanced potency and bioavailability, inhibiting PDGF-stimulated vascular smooth muscle cell proliferation with an IC50 of 0.3 µM.[7]

Key Insights from the SAR Study:
  • Impact of 6-Phenyl Substitution : Modifications to the phenyl ring at the 6-position significantly influenced kinase selectivity. While ortho-disubstitution with small groups like dichloro (4b) or dimethyl (4c) resulted in potent, broad-spectrum inhibition, changing the substitution pattern to 3',5'-dimethoxy (4e) dramatically shifted the selectivity profile.[6] Compound 4e became a highly selective FGFr inhibitor (IC50 = 0.060 µM) while losing nearly all activity against PDGFr, EGFr, and c-Src (IC50 > 50 µM).[7] This highlights a critical insight: despite the high conservation of the ATP binding site among kinases, subtle changes in inhibitor structure can exploit minor differences to achieve high selectivity.

  • Influence of 2-Position Side Chain : The introduction of an alkylamino side chain at the 2-position was found to generally improve both potency and key pharmaceutical properties like aqueous solubility and bioavailability. For instance, compound 6c , which incorporates a [4-(diethylamino)butyl]amino side chain, showed enhanced overall potency compared to the parent lead, 4b.[8]

Signaling Pathway Context: Receptor Tyrosine Kinases

The kinases targeted by these compounds (PDGFr, FGFr, EGFr) are key initiators of downstream signaling cascades that regulate cell proliferation, survival, and migration. Upon binding their respective growth factor ligands, these receptors dimerize and autophosphorylate on tyrosine residues, creating docking sites for downstream signaling proteins and activating pathways like the RAS-MAPK and PI3K-Akt pathways. The pyrido[2,3-d]pyrimidine inhibitors function by competitively blocking the ATP binding site, thereby preventing this initial phosphorylation event and shutting down the entire downstream cascade.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor RTK Extracellular Domain Transmembrane Domain Intracellular Kinase Domain RTK:f2->RTK:f2 ADP ADP RAS RAS RTK:f2->RAS PI3K PI3K RTK:f2->PI3K 4. Pathway Activation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->RTK:f2 BLOCKS GF Growth Factor (PDGF, FGF, EGF) GF->RTK:f0 1. Ligand Binding ATP ATP ATP->RTK:f2 3. RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation 5. Cellular Response AKT AKT PI3K->AKT AKT->Proliferation 5. Cellular Response Experimental_Workflow start Start: Chemical Precursors synthesis Chemical Synthesis of Pyrido[2,3-d]pyrimidine Derivatives start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification stock Compound Library Preparation (DMSO Stocks) purification->stock inhibition_assay In Vitro Kinase Inhibition Assay (ELISA or equivalent) stock->inhibition_assay assay_prep Kinase Assay Preparation (Enzyme, Substrate, Buffer) assay_prep->inhibition_assay data_acq Data Acquisition (Plate Reader) inhibition_assay->data_acq data_analysis Data Analysis (IC50 Curve Fitting) data_acq->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar end End: Lead Optimization sar->end

Caption: Workflow for synthesis and evaluation of kinase inhibitors.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Kinase Inhibition

This protocol describes a common method for measuring the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. [9] Objective: To determine the IC50 value of a test compound against a specific tyrosine kinase.

Materials:

  • Recombinant human kinase (e.g., FGFr, PDGFr)

  • Biotinylated peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • Streptavidin-coated 96-well microplates

  • Phospho-specific primary antibody (e.g., Anti-Phosphotyrosine, clone 4G10)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Plate washer and microplate reader

Procedure:

  • Plate Preparation: Wash streptavidin-coated microplate wells twice with wash buffer.

  • Substrate Immobilization: Add 100 µL of the biotinylated peptide substrate solution (e.g., 0.5 µg/mL in PBS) to each well. Incubate for 1-2 hours at room temperature to allow for binding.

  • Washing: Wash the plate three times with wash buffer to remove unbound substrate.

  • Kinase Reaction:

    • Prepare serial dilutions of the test compounds in assay buffer. Remember to include a "no inhibitor" positive control and a "no enzyme" negative control.

    • To each well, add 50 µL of the test compound dilution (or control).

    • Add 25 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Initiate the reaction by adding 25 µL of ATP solution (at the Kₘ concentration for the specific kinase). The final volume is 100 µL.

    • Incubate for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stopping the Reaction: Stop the reaction by washing the plate four times with wash buffer.

  • Primary Antibody Binding: Add 100 µL of the phospho-specific primary antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Binding: Add 100 µL of the HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate four times with wash buffer.

  • Signal Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops.

  • Stopping Color Development: Add 100 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background (no enzyme control) from all readings. Plot the percent inhibition (relative to the positive control) against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Conclusion

The pyrido[2,3-d]pyrimidine scaffold is a highly versatile and potent platform for the development of kinase inhibitors. The comparative data presented here demonstrates that targeted chemical modifications can profoundly alter both the potency and selectivity of these compounds. The ability to tune the activity profile, as exemplified by the development of the highly selective FGFr inhibitor 4e from the broad-spectrum lead 4b , underscores the power of rational, structure-based drug design. [6][7]The experimental protocols provided offer a validated framework for researchers to benchmark their own novel derivatives, contributing to the ongoing discovery of next-generation targeted therapeutics.

References

  • Klutchko, S. R., et al. (1998). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 41(17), 3276–3292). Available at: [Link]

  • Reddy, M. V., et al. (2022). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 68, 116867. Available at: [Link]

  • ACS Publications. (n.d.). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 154, 107867. Available at: [Link]

  • PubMed. (n.d.). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Available at: [Link]

  • Metwally, K. A. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. Available at: [Link]

  • Bentham Science Publishers. (n.d.). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Available at: [Link]

  • Sharma, R., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of Molecular Structure, 1274, 134543. Available at: [Link]

  • Bayrak, H., & Kılıç, F. S. (2024). Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds. Sakarya University Journal of Science, 28(1), 163-176. Available at: [Link]

  • Wang, Y., et al. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Bioorganic & Medicinal Chemistry Letters, 64, 128680. Available at: [Link]

  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Hindawi. Available at: [Link]

  • Legrand, B., et al. (2017). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 22(12), 2078. Available at: [Link]

  • CiteDrive. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Available at: [Link]

  • A-Awad, M. A., et al. (2021). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 26(15), 4482. Available at: [Link]

  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12743-12759. Available at: [Link]

  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Available at: [Link]

  • Butassi, E., & Avilés, P. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4147. Available at: [Link]

  • Semantic Scholar. (n.d.). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine. Available at: [Link]

Sources

Validation

A Comparative Guide to the Leaving Group Ability of Chloro Substituents in 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyrido[2,3-d]pyrimidine scaffold is a cornerstone for the development of novel therapeutics, particularly kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrido[2,3-d]pyrimidine scaffold is a cornerstone for the development of novel therapeutics, particularly kinase inhibitors. The strategic functionalization of this privileged core is paramount for fine-tuning pharmacological activity. Among the various synthetic handles, chloro substituents offer versatile points for modification via nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparative analysis of the leaving group ability of the chloro substituents at the 2, 4, and 7-positions of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile, a key intermediate for the synthesis of complex molecular architectures. This analysis is grounded in the fundamental principles of organic chemistry, supported by experimental data from analogous systems, and contextualized with insights for practical application in drug discovery.

The Underlying Principles of Reactivity in Pyrido[2,3-d]pyrimidines

The reactivity of chloro-substituted pyridopyrimidines in SNAr reactions is fundamentally governed by the electron-deficient nature of the bicyclic heteroaromatic system. The two nitrogen atoms in the pyrimidine ring and the nitrogen in the pyridine ring act as electron sinks, activating the ring system towards nucleophilic attack. The regioselectivity of these reactions is dictated by the ability of the ring to stabilize the transient, negatively charged Meisenheimer intermediate formed upon nucleophilic addition.

Generally, positions that are ortho or para to the ring nitrogens are more activated towards nucleophilic attack because the negative charge in the Meisenheimer complex can be effectively delocalized onto these electronegative atoms through resonance. In the pyrido[2,3-d]pyrimidine core, this translates to a general reactivity order of C4 > C2 > C7 for nucleophilic substitution.[1]

The Influence of the 6-Cyano Group: An Activating Player

The presence of a strongly electron-withdrawing cyano group at the 6-position of the pyrido[2,3-d]pyrimidine ring system in 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile is a critical determinant of the reactivity of the chloro substituents. The cyano group further depletes the electron density of the aromatic system, thereby increasing the electrophilicity of the carbon atoms bonded to the chlorine atoms and stabilizing the anionic Meisenheimer intermediates. This overall activation is expected to enhance the rate of nucleophilic aromatic substitution at all three positions compared to an unsubstituted trichloropyridopyrimidine.

The activating effect of a cyano group in SNAr reactions is well-documented and can lead to significantly higher reaction rates.[2] This enhanced reactivity is attributed to the inductive and mesomeric electron-withdrawing nature of the nitrile functionality.

Comparative Leaving Group Ability: A Positional Analysis

Based on established principles of SNAr on heterocyclic systems and evidence from closely related structures, the expected order of reactivity for the chloro substituents in 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile is:

C4-Cl > C2-Cl > C7-Cl

This hierarchy can be rationalized by examining the stability of the Meisenheimer intermediate formed upon nucleophilic attack at each position.

The Highly Activated C4-Position

The chloro substituent at the C4-position is the most labile. Nucleophilic attack at C4 results in a Meisenheimer intermediate where the negative charge can be delocalized onto both the adjacent N3 and the para-disposed N1 of the pyrimidine ring, as well as the nitrogen of the pyridine ring (N8). This extensive delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy for its formation and rendering the C4-Cl the best leaving group. Experimental evidence from the constitutional isomer, 2,4,7-trichloropyrido[3,2-d]pyrimidine, supports the exceptional reactivity of the C4 position in SNAr reactions.[3][4]

The Reactive C2-Position

The C2-position is also highly activated towards nucleophilic substitution. Attack at this position allows for delocalization of the negative charge onto the adjacent N1 and N3 atoms of the pyrimidine ring. While the stabilization is substantial, it is generally considered to be less effective than the delocalization possible for the C4-intermediate, which benefits from the influence of three nitrogen atoms. Therefore, the C2-Cl is expected to be a better leaving group than C7-Cl but less reactive than C4-Cl.

The Less Reactive C7-Position

The chloro substituent at the C7-position on the pyridine ring is the least reactive of the three. Nucleophilic attack at C7 leads to a Meisenheimer intermediate where the negative charge is primarily delocalized within the pyridine ring, with some stabilization from the adjacent N8 atom. However, it lacks the direct and extensive resonance stabilization involving the two nitrogen atoms of the pyrimidone ring that is available for attack at C2 and C4. Consequently, the C7-Cl is the poorest leaving group in this series under typical SNAr conditions.

Experimental Data and Supporting Evidence

Position of Chloro SubstituentPredicted Relative ReactivityRationale for ReactivitySupporting Evidence from Analogous Systems
C4 High Most stable Meisenheimer intermediate due to charge delocalization onto three nitrogen atoms (N1, N3, and N8).In 2,4-dichloropyrimidines, the C4 position is generally more reactive than the C2 position.[5] Studies on 2,4,7-trichloropyrido[3,2-d]pyrimidine show selective substitution at the C4 position.[3][4]
C2 Medium Stable Meisenheimer intermediate with charge delocalization onto two nitrogen atoms (N1 and N3).The C2 position in pyrimidines is activated towards SNAr, but generally less so than C4.[5]
C7 Low Less stable Meisenheimer intermediate with charge delocalization primarily on the pyridine ring and one nitrogen atom (N8).Nucleophilic substitution on the pyridine ring is generally less facile than on the pyrimidine ring in fused systems.

Experimental Protocols for Selective Substitution

Achieving regioselective substitution of one chloro group in the presence of the others is a key synthetic challenge. The differential reactivity of the C2, C4, and C7 positions can be exploited to achieve this selectivity by carefully controlling the reaction conditions.

Protocol for Selective Monosubstitution at the C4-Position

This protocol is designed to selectively replace the most reactive C4-chloro substituent.

Materials:

  • 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile

  • Nucleophile (e.g., a primary or secondary amine, 1.0-1.2 equivalents)

  • Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile in the chosen aprotic polar solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the nucleophile (1.0-1.2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 4-substituted-2,7-dichloropyrido[2,3-d]pyrimidine-6-carbonitrile.

Causality behind Experimental Choices: The use of a stoichiometric amount of the nucleophile and low reaction temperatures (initially at 0 °C) is crucial to favor the kinetically controlled substitution at the most reactive C4 position and minimize side reactions at the C2 and C7 positions.

Protocol for Disubstitution at C4 and C2-Positions

To achieve substitution at both the C4 and C2 positions, more forcing conditions are required.

Materials:

  • 4-substituted-2,7-dichloropyrido[2,3-d]pyrimidine-6-carbonitrile (from the previous step)

  • Nucleophile (2.0-3.0 equivalents)

  • Aprotic polar solvent (e.g., DMF or Dimethyl sulfoxide (DMSO))

  • Base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate, optional, depending on the nucleophile)

Procedure:

  • Dissolve the 4-substituted-2,7-dichloropyrido[2,3-d]pyrimidine-6-carbonitrile in the chosen aprotic polar solvent.

  • Add the nucleophile (2.0-3.0 equivalents) and, if necessary, a base.

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up the reaction as described in the previous protocol.

  • Purify the product by column chromatography to obtain the 2,4-disubstituted-7-chloropyrido[2,3-d]pyrimidine-6-carbonitrile.

Causality behind Experimental Choices: The use of excess nucleophile and elevated temperatures provides the necessary energy to overcome the higher activation barrier for substitution at the C2 position.

Visualization of Reactivity Principles

The following diagrams illustrate the key concepts discussed in this guide.

SNAr_Reactivity_Order cluster_molecule 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile cluster_reactivity Decreasing Leaving Group Ability C4 C4-Cl High High C4->High Most Reactive C2 C2-Cl Medium Medium C2->Medium Moderately Reactive C7 C7-Cl Low Low C7->Low Least Reactive Meisenheimer_Stabilization cluster_C4 Attack at C4 cluster_C2 Attack at C2 cluster_C7 Attack at C7 C4_intermediate Meisenheimer Intermediate at C4 N1_C4 N1 C4_intermediate->N1_C4 Delocalization N3_C4 N3 C4_intermediate->N3_C4 Delocalization N8_C4 N8 C4_intermediate->N8_C4 Delocalization C2_intermediate Meisenheimer Intermediate at C2 N1_C2 N1 C2_intermediate->N1_C2 Delocalization N3_C2 N3 C2_intermediate->N3_C2 Delocalization C7_intermediate Meisenheimer Intermediate at C7 N8_C7 N8 C7_intermediate->N8_C7 Delocalization

Caption: Resonance stabilization of Meisenheimer intermediates.

Conclusion

The comparative leaving group ability of the chloro substituents in 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile follows a predictable trend based on the electronic properties of the heterocyclic core and the stabilizing effects of the nitrogen atoms on the SNAr intermediates. The C4-chloro group is the most reactive, followed by the C2-chloro, and finally the C7-chloro substituent. This differential reactivity, amplified by the presence of the electron-withdrawing 6-cyano group, provides a strategic handle for the regioselective synthesis of complex, polysubstituted pyrido[2,3-d]pyrimidines. A thorough understanding of these principles is essential for researchers in the field of drug discovery to efficiently design and execute synthetic routes towards novel and potent therapeutic agents.

References

  • Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. [Link]

  • Barlin, G. B., & Brown, W. V. (1967). Kinetics of reactions in heterocycles. Part V. The reaction of 2- and 4-chloro-5-nitropyrimidines and 2-chloro-5-nitropyridine with piperidine. Journal of the Chemical Society B: Physical Organic, 648-652.
  • Tikad, A., et al. (2013). Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. European Journal of Organic Chemistry, 2013(3), 514-521. [Link]

  • Syntheses and Cell-Based Phenotypic Screen of Novel 7-Amino pyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives as Potential Antiproliferative Agents. (2017). Molecules, 22(10), 1693. [Link]

  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14. [Link]

  • Anderson, G. L., et al. (1977). Pyridopyrimidines. 6. Nucleophilic substitutions in pyrido[2,3-d]pyrimidine series1. The Journal of Organic Chemistry, 42(6), 993-996. [Link]

  • Tikad, A., et al. (2012). Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. European Journal of Organic Chemistry, 2012(22), 4235-4243. [Link]

Sources

Comparative

Validating Molecular Docking Models for 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile Binding: A Comparative Guide

The Stereoelectronic Challenge of Pyrido[2,3-d]pyrimidines Pyrido[2,3-d]pyrimidine derivatives are highly privileged pharmacophores in modern drug discovery, frequently utilized as potent inhibitors for kinases such as P...

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Author: BenchChem Technical Support Team. Date: April 2026

The Stereoelectronic Challenge of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidine derivatives are highly privileged pharmacophores in modern drug discovery, frequently utilized as potent inhibitors for kinases such as PIM-1, VEGFR-2, and HER-2 in oncology[1][2]. Among these, 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile presents a uniquely complex computational challenge.

As a highly functionalized, rigid, and planar bicyclic system, its binding affinity is dictated by severe stereoelectronic effects. The three chlorine atoms (at positions 2, 4, and 7) and the strongly electron-withdrawing carbonitrile group (at position 6) create an electron-deficient aromatic core. This structural reality induces pronounced σ -holes on the halogens, enabling highly directional halogen bonding with the kinase hinge region. For researchers and drug development professionals, selecting the right molecular docking software and validation protocol is the difference between identifying a viable lead and pursuing a false positive.

Platform Comparison: Selecting the Right Docking Engine

Choosing a molecular docking tool is akin to selecting a surgical instrument; there is no universal "best," only the optimal choice for a specific chemical environment. When docking rigid, halogenated scaffolds like 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile, the handling of electrostatic potentials and desolvation penalties is paramount.

Below is an objective performance comparison of three industry-standard docking engines based on recent comparative benchmarking[3]:

Performance MetricAutoDock VinaSchrödinger Glide (XP)CCDC GOLD
Search Algorithm Gradient OptimizationMonte Carlo / Grid-basedGenetic Algorithm
Scoring Function EmpiricalOPLS / EmpiricalGoldScore / ChemScore
Halogen Bond Handling Basic (Radius/Distance-based)Advanced (Explicit Potentials)Moderate (Polarizability)
Throughput Speed Fast (3–15 min/ligand)Moderate (5–20 min/ligand)Moderate (10–30 min/ligand)
Rigid Scaffold Accuracy Moderate (~80% of Glide)High (Superior Enrichment)High (Outperforms DOCK)

Key Takeaway: While AutoDock Vina is the undisputed champion for cost-effective, high-throughput virtual screening, Schrödinger Glide (XP) consistently yields superior enrichment factors for rigid, highly functionalized compounds due to its sophisticated OPLS force field and precise handling of hydrogen/halogen bonding networks[3].

The Self-Validating Experimental Protocol

To ensure absolute scientific integrity, a docking model cannot rely on a single output score. The following step-by-step methodology establishes a self-validating system to rigorously test the docking parameters before screening novel pyrido[2,3-d]pyrimidine derivatives.

Step 1: Quantum Mechanical Ligand Preparation
  • Build the 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile structure using a molecular builder.

  • Perform a geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G* level.

  • Calculate and assign Restrained Electrostatic Potential (RESP) partial charges to accurately model the halogen σ -holes.

Step 2: Receptor Preparation & Protonation
  • Import the target kinase crystal structure (e.g., PIM-1 or VEGFR-2)[1][2].

  • Use tools like PROPKA to assign physiological protonation states (pH 7.4), paying critical attention to the protonation of the catalytic lysine and the hinge region backbone.

  • Perform a restrained energy minimization of the binding pocket to relieve steric clashes.

Step 3: Grid Generation
  • Center the docking grid box precisely on the native co-crystallized ligand.

  • Restrict the grid dimensions (e.g., 15 × 15 × 15 Å) to prevent the algorithm from sampling irrelevant allosteric sites, which is crucial for rigid planar ligands.

Step 4: Execution & Self-Validation Loop
  • Pose Validation (Redocking): Extract the native ligand, strip its coordinates, and redock it into the prepared grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

  • Screening Validation (Decoy Enrichment): Dock a library containing 50 known active pyrido-pyrimidine derivatives and 2,500 structurally similar but inactive decoys (generated via DUD-E). Calculate the Receiver Operating Characteristic Area Under the Curve (ROC-AUC).

Workflow cluster_0 Phase 1: System Preparation cluster_1 Phase 2: Self-Validation Loop LPrep Ligand Prep (QM RESP Charges) Dock Molecular Docking (Vina / Glide / GOLD) LPrep->Dock RPrep Receptor Prep (H-bond Optimization) RPrep->Dock Redock Pose Validation (RMSD < 2.0 Å) Dock->Redock Native Ligand Decoy Screening Validation (ROC-AUC > 0.7) Dock->Decoy Decoy Set Valid Validated Docking Model Redock->Valid Pass Decoy->Valid Pass

Self-validating molecular docking workflow for pyrido[2,3-d]pyrimidine derivatives.

Causality Behind Experimental Choices

To transition from running software to conducting rigorous computational chemistry, one must understand the causality behind the protocol's parameters:

  • Why QM Charges over Empirical Models? Standard empirical charge models (e.g., Gasteiger) treat halogen atoms as simple, isotropic electronegative spheres. However, the electron-withdrawing carbonitrile group at position 6, combined with the nitrogen heteroatoms in the pyrido[2,3-d]pyrimidine core, drastically pulls electron density away from the chlorines. This creates a pronounced positive electrostatic potential at the tip of the halogens (a σ -hole). Failing to use QM RESP charges will result in the docking engine completely missing critical halogen bonds with the kinase hinge region backbone.

  • The Fallacy of Universal Energy Thresholds: Relying on a static binding energy threshold is a common pitfall. As demonstrated in comparative literature, an arbitrary binding energy cut-off (such as -8.0 kcal/mol) is not a universal threshold for success; its reliability depends entirely on the specific software's scoring function and the target protein[4].

  • Why Decoy Enrichment is Mandatory: Redocking (RMSD < 2.0 Å) only proves that the algorithm can find the local energy minimum of a known complex. It does not prove predictive power. Decoy enrichment proves that the scoring function can distinguish the highly functionalized 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile scaffold from topologically similar but biologically inactive molecules. If the ROC-AUC is below 0.7, the absolute docking score is scientifically meaningless, and the grid parameters or charge models must be re-evaluated.

References

  • AutoDock Vina vs. Other Docking Engines | BioDockify Blog . Source: biodockify.com. URL: Link

  • The Impact of Software Used and the Type of Target Protein on Molecular Docking Accuracy . Source: nih.gov. URL: 4[4]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action . Source: mdpi.com. URL:1[1]

  • Comparative Performance of Several Flexible Docking Programs and Scoring Functions . Source: scispace.com. URL: 3[3]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors . Source: nih.gov. URL: 2[2]

Sources

Validation

X-ray crystallography validation of substituted 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile structures

As a Senior Application Scientist specializing in structural validation and medicinal chemistry workflows, I frequently encounter the analytical bottlenecks associated with densely functionalized heterocyclic building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in structural validation and medicinal chemistry workflows, I frequently encounter the analytical bottlenecks associated with densely functionalized heterocyclic building blocks. Pyrido[2,3-d]pyrimidines are privileged scaffolds in drug discovery, often serving as the core for kinase and dihydrofolate reductase (DHFR) inhibitors[1],[2].

Among these, 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile stands out as a highly versatile, multi-electrophilic intermediate[3],[4]. However, its structural complexity introduces a significant challenge: when functionalizing this scaffold, how do we unambiguously prove the regiochemistry of substitution?

This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against alternative analytical modalities (NMR, HRMS, Cryo-EM) for the structural validation of these specific polychlorinated scaffolds, supported by field-proven experimental protocols.

The Regiochemistry Conundrum: Why Standard Analytics Fail

The 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile scaffold possesses three labile chlorine atoms. In nucleophilic aromatic substitution (SNAr) reactions, the pyrimidine ring is inherently more electron-deficient than the fused pyridine ring, making the C4 position the most electrophilic site[5]. However, the strongly electron-withdrawing 6-carbonitrile group activates the C7 position, creating a highly competitive electrophilic landscape.

The Causality of Analytical Failure: When a primary amine is introduced, confirming whether it attached at C4, C2, or C7 is notoriously difficult. Standard 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy relies on through-bond (HMBC) or through-space (NOESY) interactions with adjacent protons. Because this specific scaffold is fully substituted at all positions except C5, there are no adjacent protons to provide reliable correlation signals. High-Resolution Mass Spectrometry (HRMS) will perfectly confirm the addition of the amine and the loss of a chlorine atom, but it cannot differentiate between the C4, C2, or C7 regioisomers.

To overcome this, Single-Crystal X-Ray Diffraction (SC-XRD) is the only definitive method, as it directly maps the electron density of the molecule, bypassing the need for proton-dependent correlations[6].

Comparative Modality Analysis

To establish a self-validating workflow, we must objectively compare the performance of SC-XRD against alternative structural validation methods for small molecules (< 500 Da).

Analytical ModalityRegiochemical AssignmentResolution / PrecisionSample RequirementThroughput
Single-Crystal X-Ray Diffraction (SC-XRD) Unambiguous (Absolute connectivity & stereochemistry)Atomic (< 0.8 Å)Single crystal (0.1 mm)Low (Days)
Nuclear Magnetic Resonance (1D/2D NMR) Ambiguous (Lacks adjacent protons for correlation)Bulk ensemble average1-5 mg (Soluble)High (Minutes)
High-Resolution Mass Spectrometry (HRMS) None (Confirms formula/mass only)Exact mass (< 5 ppm)< 1 µgVery High
Cryo-Electron Microscopy (Cryo-EM) Poor for small molecules2.0 - 3.0 Å (Macromolecules)Micrograms (Vitrified)Low

Data Summary: While HRMS and NMR are excellent for high-throughput initial screening, SC-XRD is mandatory for the final, unambiguous structural validation of fully substituted pyrido[2,3-d]pyrimidines.

Experimental Validation Protocol

A robust protocol must be a self-validating system. The following workflow ensures kinetic control during synthesis, followed by a crystallization method specifically designed for planar, halogenated heterocycles.

Step 1: Regioselective SNAr Synthesis (Kinetic Control)
  • Preparation: Dissolve 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction vessel to exactly 0 °C using an ice bath.

    • Causality: Running the reaction at 0 °C enforces kinetic control. Higher temperatures provide enough activation energy to overcome the barrier for substitution at the less reactive C2 or C7 positions, leading to complex, inseparable mixtures.

  • Addition: Add the nucleophile (e.g., a primary amine, 1.0 eq) and N,N-diisopropylethylamine (DIPEA, 1.2 eq) dropwise over 15 minutes. Stir for 2 hours.

  • Validation Checkpoint: Perform HRMS on the crude mixture to confirm the mass shift corresponding to a single chlorine displacement before proceeding to crystallization.

Step 2: Vapor Diffusion Crystallization
  • Solvent Selection: Dissolve the purified C4-substituted product in a minimum volume of dichloromethane (DCM) in a small inner vial.

  • Diffusion Setup: Place the inner vial inside a larger outer vial containing hexanes (anti-solvent). Seal the outer vial tightly.

    • Causality: We select vapor diffusion over rapid cooling because the highly halogenated, planar pyrido[2,3-d]pyrimidine core exhibits strong π-π stacking and halogen bonding. Rapid cooling causes disordered, amorphous precipitation. Vapor diffusion slowly increases supersaturation as the non-polar hexanes diffuse into the DCM, allowing the molecules time to adopt the lowest-energy crystalline lattice.

  • Harvesting: Allow the system to stand undisturbed at room temperature for 48-72 hours until highly ordered, single crystals form.

Step 3: SC-XRD Data Collection
  • Mounting: Mount a single crystal (approx. 0.1 x 0.1 x 0.05 mm) on a loop using perfluoropolyether oil to prevent solvent loss and degradation.

  • Diffraction: Collect data at 100 K using a diffractometer equipped with a microfocus Cu Kα radiation source (λ = 1.54184 Å).

  • Refinement: Solve the structure using direct methods and refine using full-matrix least-squares.

Typical Crystallographic Data Parameters for Pyrido[2,3-d]pyrimidines:

ParameterExperimental Value (Target)
Crystal SystemMonoclinic
Space GroupP2₁/c
Temperature100(2) K
Wavelength (Cu Kα)1.54184 Å
Resolution Limit< 0.80 Å
R-factor (R1)< 0.05 (5%)
Goodness-of-Fit (S)1.02 - 1.08

Structural Validation Workflow

The logical relationship between the synthesis, the analytical bottleneck, and the final crystallographic resolution is visualized below.

G A 2,4,7-Trichloro-6-cyanopyrido [2,3-d]pyrimidine B SNAr Reaction (Amine, DIPEA, THF, 0°C) A->B Nucleophilic Attack C Regioisomer Mixture (C4 > C2 > C7) B->C Kinetic Control D HRMS & 2D NMR (Mass confirmed, connectivity ambiguous) C->D Initial Screening E Vapor Diffusion Crystallization (DCM / Hexanes) D->E Structural Ambiguity F Single-Crystal X-Ray Diffraction (Atomic Resolution) E->F Single Crystal Growth G Unambiguous C4-Substitution Validation F->G Electron Density Map

Workflow for the regioselective synthesis and structural validation of pyrido[2,3-d]pyrimidines.

Conclusion

When working with densely functionalized, proton-poor heterocycles like 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile, traditional spectroscopic methods like NMR fall short of providing definitive regiochemical proof. By implementing a self-validating workflow that pairs kinetically controlled SNAr reactions with vapor diffusion crystallization, researchers can leverage SC-XRD to achieve unambiguous, atomic-resolution structural validation. This rigorous approach is essential for maintaining scientific integrity in downstream drug development and structure-activity relationship (SAR) studies.

Sources

Safety & Regulatory Compliance

Safety

2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile (CAS: 117506-01-1) is a highly functionalized, electrophi...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile

2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile (CAS: 117506-01-1) is a highly functionalized, electrophilic heterocyclic scaffold widely utilized in drug discovery for the synthesis of potent kinase inhibitors, including those targeting [1], [2], and [3]. Because of its specific structural features—three labile chlorine atoms and an electron-withdrawing carbonitrile group—its handling and disposal require strict adherence to [4].

This guide provides a self-validating, step-by-step operational plan for the safe disposal of this compound, ensuring compliance with EPA [5].

Mechanistic Hazard Profile: The Causality of Risk

To safely dispose of a chemical, one must first understand the causality of its reactivity. The 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile molecule is designed to be highly reactive toward nucleophilic aromatic substitution (SNAr)[6].

  • Electrophilic Core: The pyrimidine and pyridine rings, coupled with the 6-carbonitrile group, pull electron density away from the chlorinated positions (2, 4, and 7).

  • Exothermic Potential: If discarded into an aqueous waste carboy containing strong nucleophiles (e.g., primary amines, strong hydroxides), the compound can undergo uncontrolled, exothermic SNAr reactions, potentially over-pressurizing the waste container.

  • Environmental Persistence: As a heavily halogenated organic compound (HOC), it is resistant to biological degradation. The EPA mandates that HOCs undergo to prevent groundwater contamination and the formation of toxic leachates[5][7].

Operational Segregation: The "Halogenated" Mandate

In laboratory waste management, segregation is the primary defense against adverse reactions. Whether 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile is in its raw powder form or dissolved in a reaction mother liquor, it must be classified as Halogenated Organic Waste [4].

Field-Proven Insight: Even if the compound is dissolved in a non-halogenated solvent (such as DMSO or DMF), the presence of the three chlorine atoms dictates that the entire mixture must be routed to the halogenated waste stream. Diluting a halogenated compound into a non-halogenated stream is considered impermissible dilution under EPA guidelines[5].

Table 1: Waste Compatibility and Segregation Matrix
Waste StreamCompatibility with 2,4,7-Trichloro...Mechanistic RationaleOperational Action
Halogenated Organic Highly Compatible Substrate contains 3 labile chlorines. Fits EPA definition of a Halogenated Organic Compound (HOC).Route all liquid solutions here. Label with exact mass/volume.
Non-Halogenated Organic Incompatible Mixing HOCs into non-halogenated streams violates EPA incineration protocols and increases disposal costs.Do not use. Even if dissolved in DMSO, route to Halogenated.
Aqueous Base (pH > 9) Danger / Incompatible High pH can trigger rapid nucleophilic aromatic substitution (SNAr) or nitrile hydrolysis, generating heat.Neutralize and extract into organics before disposal.
Aqueous Acid (pH < 4) Incompatible Risk of precipitating the heterocycle, creating a persistent suspension that complicates liquid disposal.Do not mix. Keep strictly in organic waste streams.

Self-Validating Disposal Protocols

Every operational step below includes a built-in validation check to ensure the procedure is executed flawlessly, preventing downstream safety hazards.

Protocol A: Liquid Waste (Reaction Mother Liquors)
  • Quench the Electrophile: Before disposal, ensure the reaction mixture is fully quenched to neutralize unreacted 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile.

    • Validation Check: Add a 10 µL drop of the mixture to a watch glass containing 1 mL of water; observe for any localized fuming, precipitation, or temperature spike. If the droplet remains stable, the bulk mixture is safe for transfer.

  • Verify pH Neutrality: Ensure the solution is not highly acidic or basic.

    • Validation Check: Spot the solution on universal pH paper. The acceptable transfer range is pH 5–8. If outside this range, neutralize dropwise before disposal to prevent cross-reactions in the bulk waste carboy.

  • Transfer to Halogenated Carboy: Funnel the solution into the green-labeled "Halogenated Organic Waste" container[4].

    • Validation Check: Inspect the carboy's secondary containment tray. It must be completely dry before and after your transfer. Ensure the carboy utilizes a vented cap to prevent pressure buildup while remaining vapor-tight[8].

  • Documentation: Log the exact chemical name on the composite sheet. Do not use abbreviations or chemical formulas[8]. If mixed with spent solvents like dichloromethane, it falls under [9].

Protocol B: Solid Waste (Powder and Consumables)
  • Containment: Place all contaminated weigh boats, spatulas, filter papers, and empty vials into a transparent, puncture-resistant polyethylene bag.

  • Seal and Inspect: Zip-tie or tape the bag securely.

    • Validation Check: Gently compress the sealed bag. If it holds air without deflating, the seal is vapor-tight, preventing the escape of toxic, halogenated dust into the laboratory environment.

  • Disposal: Deposit the bag into the designated solid hazardous waste drum for [7].

Emergency Spill & Exposure Response

In the event of a benchtop spill of the solid powder:

  • Isolate: Do not use water, as it may cause partial hydrolysis or spread the contamination[8].

  • Absorb: Cover the powder with a dry, inert absorbent (e.g., sand or vermiculite) to suppress dust generation.

  • Collect: Sweep the mixture using a non-sparking brush and place it into a sealable hazardous waste bucket.

    • Validation Check: Shine a UV light (if applicable to the lab's fluorescent dyes) or visually inspect the benchtop from a low angle to ensure no crystalline residue remains. Wash the area with a compatible organic solvent (e.g., acetone), routing the washings to the halogenated liquid waste carboy.

Waste Routing Visualization

WasteWorkflow A 2,4,7-Trichloropyrido[2,3-d] pyrimidine-6-carbonitrile B Solid Waste (Powder, Consumables) A->B C Liquid Waste (Reaction Solutions) A->C F Solid Hazardous Waste Drum B->F Double-bagged D Halogenated Solvents (e.g., DCM, Chloroform) C->D E Non-Halogenated Solvents (e.g., DMSO, DMF) C->E G Halogenated Organic Waste Carboy D->G Direct routing (Code F002) E->G Substrate forces halogenated routing H EPA RCRA Compliant High-Temp Incineration F->H G->H Prevents groundwater contamination

Workflow for the segregation and EPA-compliant disposal of halogenated pyrido[2,3-d]pyrimidine waste.

References

  • Halogenated Organic Liquids - Standard Operating Procedure , University of Illinois. URL: [Link]

  • HAZARDOUS WASTE SEGREGATION , Bucknell University. URL:[Link]

  • OSHA Compliance For Laboratories , US Bio-Clean. URL: [Link]

  • Product Class 19: Pyridopyrimidines , Thieme E-Books & E-Journals. URL: [Link]

  • Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases , ACS Publications. URL: [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine... , Taylor & Francis. URL: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives... , PubMed Central (PMC). URL: [Link]

  • EPA Hazardous Waste Code , Montana Department of Environmental Quality. URL: [Link]

  • 40 CFR Part 268 -- Land Disposal Restrictions , Electronic Code of Federal Regulations (eCFR). URL: [Link]

Sources

Handling

Personal protective equipment for handling 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile

As a Senior Application Scientist, I approach laboratory safety and the handling of polyhalogenated fused heterocycles not merely as a compliance exercise, but as an exercise in understanding chemical causality. Handling...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and the handling of polyhalogenated fused heterocycles not merely as a compliance exercise, but as an exercise in understanding chemical causality.

Handling 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile (CAS: 117506-01-1) requires a deep understanding of its molecular reactivity. This compound is an exceptionally potent electrophile. The presence of three chlorine atoms on an already electron-deficient pyridopyrimidine core—further activated by a strongly electron-withdrawing carbonitrile group—renders the C2, C4, and C7 positions highly susceptible to nucleophilic aromatic substitution (SNAr). While this extreme reactivity makes it an invaluable intermediate in kinase inhibitor drug discovery, it is also the root cause of its severe hazard profile.

When exposed to ambient moisture or biological nucleophiles (such as proteins in the skin or eyes), the labile carbon-chlorine bonds undergo rapid hydrolysis, generating corrosive hydrogen chloride (HCl) gas and causing localized tissue necrosis. Therefore, our safety and operational protocols must be designed as a self-validating system : by rigorously excluding moisture to preserve the reagent's synthetic integrity, we simultaneously mitigate the acute inhalation and contact hazards.

Quantitative Hazard Assessment

Before designing an operational plan, we must quantify the risk. Based on hazard data for analogous highly reactive trichloropyrimidines[1], the following classifications dictate our handling strategy.

Table 1: Hazard Profile and Mechanistic Causality

Hazard ClassGHS CategoryMechanistic Cause & Clinical Manifestation
Skin Corrosion/Irritation Category 2Electrophilic attack on epidermal nucleophiles; rapid HCl generation upon contact with sweat, leading to chemical burns.
Serious Eye Damage Category 1 / 2AHydrolysis in ocular fluid causes a localized pH drop and protein denaturation, risking irreversible corneal damage.
Specific Target Organ Toxicity (STOT) Category 3Inhalation of volatile HCl byproduct from atmospheric degradation causes acute respiratory tract irritation.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling highly electrophilic carbonitrile derivatives. Every piece of PPE selected below is chosen based on the specific chemical vulnerabilities of the compound, aligning with guidelines from [2].

Table 2: Engineered PPE Selection

PPE ComponentSpecificationCausality / Rationale
Hand Protection Double-gloved: Nitrile (inner) + Butyl rubber (outer)Butyl rubber provides superior permeation resistance to corrosive gases (HCl) and the halogenated organic core[3].
Eye/Face Protection Chemical splash goggles + Full face shieldProtects against micro-splashes during pressurized septum transfers and sudden HCl outgassing.
Body Protection Flame-resistant lab coat + Chemical-resistant apronPrevents permeation of reactive dust or dissolved electrophiles through standard cotton fabrics.
Respiratory NIOSH-approved respirator (Acid Gas/Organic Vapor)Mandatory if handling the dry powder outside a certified Class II chemical fume hood or inert glovebox.

Operational Workflow & Handling Protocol

To prevent degradation and protect the operator, all manipulations of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile must be conducted using rigorous air-free (Schlenk) techniques.

Protocol 1: Inert Weighing and Closed-System Transfer
  • Environmental Purge: Establish an inert atmosphere (N2 or Ar) within a glovebox or a well-purged glovebag. Ambient humidity must be strictly maintained below 5% to prevent premature hydrolysis.

  • Static Mitigation & Weighing: Use anti-static weigh boats. The static charge generated by standard plastics can cause the fine, highly reactive powder to aerosolize, creating an immediate inhalation hazard.

  • Anhydrous Solvation: Dissolve the reagent in rigorously anhydrous solvents (e.g., anhydrous THF or DCM, dried over activated 3Å molecular sieves).

  • Sealed Transfer: Transfer the dissolved reagent into a Schlenk flask equipped with a high-quality rubber septum. Use a gas-tight syringe that has been purged three times with inert gas prior to drawing the liquid.

  • Temperature Control: Execute all subsequent SNAr reactions at reduced temperatures (< 5°C) to control the exothermic nature of the substitution.

Self-Validation Check: The absence of white fumes (HCl vapor) upon opening the Schlenk flask or during solvent transfer confirms that the inert atmosphere was successfully maintained and the reagent remains intact.

HandlingWorkflow Start Pre-Operation Check (Fume Hood & PPE) Weighing Weighing under Inert Gas (Glovebag/Schlenk) Start->Weighing Transfer Closed-System Transfer (Septum & Syringe) Weighing->Transfer Reaction Reaction Execution (Temp < 5°C) Transfer->Reaction

Fig 1. Inert-atmosphere operational workflow for handling moisture-sensitive electrophiles.

Decontamination & Disposal Plan

Never dispose of unreacted 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile directly into standard organic waste streams. The active C-Cl bonds will react with varied waste components, potentially causing pressurized gas buildup or exothermic fires. The compound must be chemically quenched first.

Protocol 2: Chemical Quenching and Phase-Segregation
  • Preparation of Quenching Bath: In a dedicated, oversized quenching flask situated in an ice bath (0°C), prepare a solution of 1.0 M NaOH or a dilute secondary amine (e.g., ethanolamine in THF).

  • Controlled Addition: Slowly add the reactive waste or contaminated solvent dropwise to the quenching bath. Causality: The hydroxide or amine will undergo controlled SNAr with the remaining C-Cl bonds, neutralizing the electrophilic hazard and safely absorbing the generated HCl.

  • Agitation and Verification: Stir the mixture vigorously for 2 to 4 hours at room temperature.

  • Neutralization: Adjust the pH of the aqueous layer to a neutral range (pH 6-8) using 1.0 M HCl or NaHCO3 as needed.

  • Phase Segregation: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Dispose of the organic layer in the "Halogenated Organic Waste" container and the aqueous layer in the "Aqueous Waste" container.

Self-Validation Check: Spot the quenched mixture on a TLC plate against a standard of the starting material. The complete disappearance of the highly UV-active starting material spot confirms that the electrophilic hazard has been 100% neutralized.

DisposalPathway Waste Reactive Waste (Contains unreacted C-Cl) Quench Mild Quenching (Dilute NaOH or Amine) Waste->Quench Neutralize Neutralization (pH 6-8 adjustment) Quench->Neutralize Dispose Aqueous/Organic Segregation (Halogenated Waste) Neutralize->Dispose

Fig 2. Stepwise chemical quenching and phase-segregation disposal pathway.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press, 2011. Available at:[Link][2]

Sources

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